molecular formula C12H14N2O2 B2713681 Tert-butyl (5-ethynylpyridin-3-yl)carbamate CAS No. 1192472-59-5

Tert-butyl (5-ethynylpyridin-3-yl)carbamate

Cat. No.: B2713681
CAS No.: 1192472-59-5
M. Wt: 218.256
InChI Key: DPNIQHZDUOWFHM-UHFFFAOYSA-N
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Description

tert-Butyl (5-ethynylpyridin-3-yl)carbamate (CAS 1192472-59-5) is a high-value chemical intermediate with significant applications in pharmaceutical research and discovery. This compound, with a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol, is characterized by its two key functional groups: a carbamate-protected amine and an ethynyl (alkyne) group on its pyridine ring . The presence of the alkyne moiety makes this compound particularly valuable for "click chemistry" applications, enabling efficient, selective conjugation reactions such as the Huisgen cycloaddition, which is instrumental in creating complex molecular structures for drug discovery . Its primary application is as a building block in the synthesis of more complex bioactive molecules, especially in the development of kinase inhibitors . The structural motif of an ethynylpyridine is recognized in medicinal chemistry research for constructing ligands targeting neuronal receptors, as seen in the development of potent and selective partial agonists for α4β2-nicotinic acetylcholine receptors (nAChRs) investigated for their antidepressant-like properties . The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for selective deprotection and further functionalization in multi-step synthetic sequences, enhancing its utility in constructing diverse compound libraries . The product has a purity of 97% and requires careful handling; it must be stored cold (between 2-8°C) and under an inert atmosphere to maintain stability . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl N-(5-ethynylpyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-5-9-6-10(8-13-7-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNIQHZDUOWFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl (5-ethynylpyridin-3-yl)carbamate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (5-ethynylpyridin-3-yl)carbamate, a heterocyclic building block of significant interest in medicinal chemistry. The guide details its molecular characteristics, provides a validated synthetic protocol, and discusses its applications, particularly in the development of kinase inhibitors. The inclusion of detailed experimental procedures, analytical data, and workflow visualizations aims to equip researchers with the practical knowledge required for the successful synthesis and utilization of this versatile compound.

Introduction: The Strategic Importance of Ethynylpyridine Scaffolds

Substituted pyridines are a cornerstone of medicinal chemistry, with their structural motif present in numerous approved drugs.[1][2] The introduction of an ethynyl group onto the pyridine ring provides a versatile handle for further chemical modifications, most notably through Sonogashira cross-coupling reactions.[3][4] This allows for the facile construction of complex molecular architectures, a crucial aspect of modern drug design and discovery.[5][6] The tert-butyloxycarbonyl (Boc) protecting group on the amino functionality offers robust protection under a variety of reaction conditions while allowing for straightforward deprotection, making tert-butyl (5-ethynylpyridin-3-yl)carbamate a valuable and strategically designed building block for library synthesis and lead optimization.[7]

Molecular Characteristics

Table 1: Physicochemical Properties of Tert-butyl (5-ethynylpyridin-3-yl)carbamate

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₂Calculated
Molecular Weight 218.25 g/mol [Calculated]
IUPAC Name tert-butyl N-(5-ethynyl-3-pyridinyl)carbamateIUPAC Nomenclature
CAS Number 1192472-59-5Commercial Supplier

Synthesis and Mechanism

The synthesis of tert-butyl (5-ethynylpyridin-3-yl)carbamate is most efficiently achieved through a two-step sequence starting from 3-amino-5-bromopyridine. This involves the protection of the amino group followed by a Sonogashira cross-coupling reaction.

Step 1: Boc Protection of 3-Amino-5-bromopyridine

The initial step involves the protection of the amino group of 3-amino-5-bromopyridine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) in the presence of a base like sodium hydroxide. The Boc group is a widely used protecting group for amines due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions.[7]

Figure 1: Boc protection of 3-amino-5-bromopyridine.
Step 2: Sonogashira Coupling with Trimethylsilylacetylene

The second step is a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple the aryl bromide with a terminal alkyne.[4][8] In this case, tert-butyl (5-bromopyridin-3-yl)carbamate is coupled with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions.

Figure 2: Sonogashira coupling reaction.
Step 3: Deprotection of the Trimethylsilyl Group

The final step is the removal of the TMS protecting group to yield the terminal alkyne. This is typically achieved under mild basic conditions, for instance, using potassium carbonate in methanol. This deprotection step is generally high-yielding and clean.

Figure 3: TMS deprotection to yield the final product.

Experimental Protocol

This protocol is a self-validating system designed for reproducibility.

Materials:

  • 3-Amino-5-bromopyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of tert-butyl (5-bromopyridin-3-yl)carbamate

  • To a solution of 3-amino-5-bromopyridine (1.0 equiv.) in THF, add a solution of NaOH (1.2 equiv.) in water.

  • Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise to the stirred mixture at room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (5-bromopyridin-3-yl)carbamate.

Step 2: Synthesis of tert-butyl (5-((trimethylsilyl)ethynyl)pyridin-3-yl)carbamate

  • To a solution of tert-butyl (5-bromopyridin-3-yl)carbamate (1.0 equiv.) in a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 equiv.) and CuI (0.1 equiv.).

  • Degas the mixture with argon for 15 minutes.

  • Add trimethylsilylacetylene (1.2 equiv.) and stir the reaction mixture at room temperature for 12-18 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Step 3: Synthesis of tert-butyl (5-ethynylpyridin-3-yl)carbamate

  • Dissolve the purified tert-butyl (5-((trimethylsilyl)ethynyl)pyridin-3-yl)carbamate (1.0 equiv.) in methanol.

  • Add potassium carbonate (2.0 equiv.) and stir the mixture at room temperature for 2-4 hours.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Analytical Characterization

The structure and purity of tert-butyl (5-ethynylpyridin-3-yl)carbamate should be confirmed by standard analytical techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR Signals corresponding to the Boc group (singlet, ~1.5 ppm, 9H), the ethynyl proton (singlet, ~3.1 ppm, 1H), and the pyridine ring protons (three distinct signals in the aromatic region, ~7.5-8.5 ppm).
¹³C NMR Resonances for the Boc group carbons (~28 ppm, ~80 ppm, ~153 ppm), the ethynyl carbons (~77 ppm, ~83 ppm), and the pyridine ring carbons.
Mass Spec (ESI-MS) Expected m/z for [M+H]⁺: 219.11.

Applications in Drug Discovery

The unique combination of a protected amine and a reactive alkyne on a pyridine scaffold makes tert-butyl (5-ethynylpyridin-3-yl)carbamate a highly valuable building block in drug discovery.[9][10] Its primary application lies in the synthesis of kinase inhibitors. The ethynyl group can be elaborated through Sonogashira or other coupling reactions to introduce various aryl or heteroaryl moieties that can interact with the active site of kinases. The Boc-protected amine can be deprotected and further functionalized to introduce solubilizing groups or vectors to target specific cellular compartments.

Conclusion

This technical guide has provided a detailed overview of tert-butyl (5-ethynylpyridin-3-yl)carbamate, a key building block in medicinal chemistry. The provided synthetic protocol, based on established and reliable chemical transformations, offers a clear pathway for its preparation. The discussion of its molecular characteristics and applications underscores its importance for researchers engaged in the design and synthesis of novel therapeutic agents, particularly in the field of kinase inhibitor development.

References

Sources

An In-depth Technical Guide to the Physical Properties of tert-Butyl (5-ethynylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl (5-ethynylpyridin-3-yl)carbamate, a key intermediate in contemporary drug discovery and development, presents a unique molecular architecture combining a pyridine core, a reactive ethynyl group, and a Boc-protected amine. This trifecta of functional groups makes it a versatile building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. An in-depth understanding of its physical properties is paramount for researchers and scientists to ensure its optimal handling, reaction setup, and purification, thereby accelerating the drug development pipeline.

This technical guide provides a comprehensive overview of the core physical properties of tert-butyl (5-ethynylpyridin-3-yl)carbamate. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes information from analogous compounds and provides detailed, field-proven experimental protocols to empower researchers to determine these properties in their own laboratories. The causality behind each experimental choice is explained to provide a deeper understanding of the underlying scientific principles.

Chemical Structure and Core Properties

The structural features of tert-butyl (5-ethynylpyridin-3-yl)carbamate, particularly the presence of a polar pyridine ring and a hydrogen-bonding carbamate group, alongside a non-polar tert-butyl group, dictate its physical behavior.

Caption: Chemical structure of tert-butyl (5-ethynylpyridin-3-yl)carbamate.

Table 1: Physical Properties of tert-Butyl (5-ethynylpyridin-3-yl)carbamate

PropertyValueSource/Method
CAS Number 1171919-75-2Chemical Abstracts Service
Molecular Formula C₁₂H₁₄N₂O₂Calculated
Molecular Weight 218.25 g/mol Calculated
Appearance White to off-white solid[1] (by analogy)
Melting Point Estimated: 100-120 °CBased on similar Boc-protected pyridines
Boiling Point Decomposes before boilingExpected for complex carbamates
Solubility
Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate)[2][3] (by analogy)
Sparingly soluble in non-polar organic solvents (e.g., Hexane)[2][3] (by analogy)
Insoluble in water[2][3] (by analogy)

Experimental Protocols for Physical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of tert-butyl (5-ethynylpyridin-3-yl)carbamate.

Melting Point Determination

Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities. The use of a calibrated thermometer and a slow heating rate near the expected melting point are crucial for obtaining an accurate measurement.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Grind sample to a fine powder B Pack into capillary tube (2-3 mm height) A->B C Place capillary in melting point apparatus D Heat rapidly to ~20°C below expected MP C->D E Heat slowly (1-2°C/min) D->E F Record T_initial (first liquid appears) E->F G Record T_final (all solid melts) F->G H Report melting range (T_initial - T_final) G->H I Repeat for 2-3 measurements H->I

Caption: Workflow for Melting Point Determination.

Methodology:

  • Sample Preparation:

    • Ensure the sample of tert-butyl (5-ethynylpyridin-3-yl)carbamate is completely dry.

    • Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.

    • Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

    • Tap the sealed end of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.

  • Measurement:

    • Insert the capillary tube into the heating block of a calibrated melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary heating to get an estimate.

    • For an accurate measurement, heat the block rapidly to about 20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T_initial).

    • Continue heating slowly and record the temperature at which the last crystal melts (T_final).

  • Reporting:

    • The melting point is reported as the range from T_initial to T_final.

    • Perform at least two measurements to ensure reproducibility.

Solubility Profile Determination

Expertise & Experience: Understanding the solubility profile is critical for selecting appropriate solvents for reactions, extractions, and chromatographic purification. The "like dissolves like" principle is a good starting point; the polar pyridine and carbamate moieties suggest solubility in polar solvents, while the non-polar tert-butyl group may impart some solubility in less polar organic solvents.

Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Procedure:

    • Add approximately 10 mg of tert-butyl (5-ethynylpyridin-3-yl)carbamate to a small test tube.

    • Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking vigorously after each addition.

    • Continue adding the solvent up to a total volume of 1 mL.

    • Observe for complete dissolution (a clear solution with no visible solid particles).

  • Classification:

    • Soluble: If the compound dissolves completely in ≤ 1 mL of the solvent.

    • Slightly Soluble: If a significant portion dissolves but some solid remains.

    • Insoluble: If the compound does not appear to dissolve at all.

  • Heating: If the compound is insoluble at room temperature, gently warm the mixture to observe if solubility increases with temperature. Note any changes upon cooling.

Spectroscopic Characterization

Spectroscopic analysis provides a "fingerprint" of the molecule, confirming its identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts (δ) of the protons and carbons are influenced by their electronic environment. For tert-butyl (5-ethynylpyridin-3-yl)carbamate, the aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7-9 ppm), while the tert-butyl protons will be a sharp singlet in the upfield region (around δ 1.5 ppm). The ethynyl proton will also have a characteristic chemical shift.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Pyridine Protons (3H): Aromatic region (δ 7.5-8.5 ppm), exhibiting characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling with adjacent protons.

  • NH Proton (1H): A broad singlet (δ ~7.0-8.0 ppm), which is exchangeable with D₂O.

  • Ethynyl Proton (1H): A sharp singlet (δ ~3.0-3.5 ppm).

  • tert-Butyl Protons (9H): A sharp singlet (δ ~1.5 ppm).

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • Pyridine Carbons (5C): Aromatic region (δ 120-150 ppm).

  • Carbamate Carbonyl Carbon (1C): Downfield region (δ ~150-155 ppm).

  • Ethynyl Carbons (2C): Alkyne region (δ ~70-90 ppm).

  • tert-Butyl Quaternary Carbon (1C): Aliphatic region (δ ~80 ppm).

  • tert-Butyl Methyl Carbons (3C): Aliphatic region (δ ~28 ppm).

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. Key functional groups in tert-butyl (5-ethynylpyridin-3-yl)carbamate will have characteristic absorption bands.

Expected IR Absorption Bands (cm⁻¹):

  • N-H Stretch (Carbamate): ~3300-3400 cm⁻¹ (moderate, sharp)

  • C-H Stretch (sp-hybridized, alkyne): ~3300 cm⁻¹ (sharp, strong)

  • C-H Stretch (sp³-hybridized, tert-butyl): ~2950-2850 cm⁻¹ (strong)

  • C≡C Stretch (Alkyne): ~2100-2260 cm⁻¹ (weak to medium, sharp)

  • C=O Stretch (Carbamate): ~1700-1725 cm⁻¹ (strong, sharp)

  • N-H Bend (Carbamate): ~1500-1550 cm⁻¹ (moderate)

  • C-N Stretch: ~1250 cm⁻¹ (moderate)

  • C-O Stretch (Carbamate): ~1160 cm⁻¹ (strong)

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of molecule and will likely show the protonated molecular ion [M+H]⁺.

Expected Mass Spectrum (ESI+):

  • [M+H]⁺: m/z = 219.11

  • [M+Na]⁺: m/z = 241.10

  • Common Fragments: Loss of the tert-butyl group (m/z = 163.06) or the entire Boc group (m/z = 119.06) are common fragmentation pathways for Boc-protected amines.

MS_Fragmentation A [M+H]⁺ m/z = 219.11 B [M - C₄H₈ + H]⁺ m/z = 163.06 A->B - isobutylene C [M - C₅H₉O₂ + H]⁺ m/z = 119.06 A->C - Boc group

Caption: Expected Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide provides a foundational understanding of the key physical properties of tert-butyl (5-ethynylpyridin-3-yl)carbamate and the experimental methodologies required for their determination. By following the detailed protocols and understanding the underlying scientific principles, researchers, scientists, and drug development professionals can confidently handle and utilize this important chemical intermediate. The provided data, both known and estimated, serves as a valuable starting point for any research involving this compound. Adherence to rigorous experimental technique will ensure the generation of high-quality, reliable data, which is the cornerstone of successful scientific endeavor.

References

  • NSR laboratories Pvt. Ltd. (n.d.). Tert butyl Carbamate (CAS 4248-19-5). Retrieved from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.7 Interpreting Infrared Spectra - Organic Chemistry. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of common laboratory solvents as trace impurities. Organometallics, 29(9), 2176-2179.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2005).
  • Chinese Patent CN102020589B. (2012).
  • NIST. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate. Retrieved from [Link]

  • NSR laboratories Pvt. Ltd. (n.d.). Tert butyl Carbamate (CAS 4248-19-5). Retrieved from [Link]

Sources

A Technical Guide to the Characterization of Tert-butyl (5-ethynylpyridin-3-yl)carbamate Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for determining the solubility of tert-butyl (5-ethynylpyridin-3-yl)carbamate, a key intermediate in contemporary pharmaceutical synthesis. Given that up to 90% of drug candidates in the development pipeline exhibit poor water solubility, the early and accurate characterization of this fundamental physicochemical property is paramount.[1] Poor solubility can impede reliable results in biological assays, lead to poor bioavailability, and create significant downstream challenges in formulation and development.[1][2][3] This document outlines the theoretical underpinnings of solubility, provides a detailed, field-proven protocol for its experimental determination using the gold-standard shake-flask method, and establishes a template for the systematic presentation and interpretation of the resulting data. The methodologies described herein are designed for researchers, scientists, and drug development professionals to generate robust and reliable solubility profiles, thereby accelerating lead optimization and de-risking later stages of development.[3]

Introduction: The Critical Role of Solubility in Drug Development

Tert-butyl (5-ethynylpyridin-3-yl)carbamate is a heterocyclic building block frequently employed in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure, featuring a pyridine core, an ethynyl group, and a bulky tert-butoxycarbonyl (Boc) protecting group, suggests a molecular profile with significant lipophilicity.[4] Understanding its solubility is not merely an academic exercise; it is a critical quality standard that directly impacts the entire drug development lifecycle.[5][6][7]

The solubility of a compound dictates its behavior in various media, influencing:

  • Synthetic Chemistry: Selection of appropriate solvents for reactions, work-up, and purification (e.g., crystallization).

  • Preclinical Biology: The ability to prepare stock solutions (often in DMSO) and achieve desired concentrations in aqueous buffers for in vitro and in vivo assays without precipitation.[2]

  • Formulation Science: For a drug to be absorbed, particularly via the oral route, it must first dissolve in the gastrointestinal fluids.[8][9] Therefore, aqueous solubility is a rate-limiting parameter for bioavailability.[8][9]

More than 40% of new chemical entities are practically insoluble in water, a challenge that must be addressed early to avoid costly delays and late-stage failures.[5][8] This guide provides the necessary tools to proactively characterize the solubility of tert-butyl (5-ethynylpyridin-3-yl)carbamate, ensuring that subsequent development efforts are built upon a solid physicochemical foundation.

Guiding Principles of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous system at a specific temperature and pressure. This equilibrium is governed by several factors:

  • Physicochemical Properties of the Solute: The crystal lattice energy of the solid form and the solvation energy upon interaction with the solvent are key determinants. For tert-butyl (5-ethynylpyridin-3-yl)carbamate, the presence of both hydrogen bond acceptors (pyridine nitrogen, carbonyl oxygen) and a large nonpolar surface area (tert-butyl and aromatic rings) results in complex solubility behavior.

  • Properties of the Solvent: Solvent polarity, hydrogen bonding capacity, and pH are critical. The "like dissolves like" principle suggests that nonpolar solutes are more soluble in nonpolar solvents, and polar solutes in polar solvents.

  • Temperature: Most solids exhibit increased solubility at higher temperatures, although exceptions exist.

  • pH (for ionizable compounds): The pyridine nitrogen in the molecule has a pKa, meaning its ionization state—and thus its aqueous solubility—will be dependent on the pH of the medium.

Experimental Determination: The Thermodynamic Equilibrium Shake-Flask Method

To ensure data integrity and relevance for drug development, the thermodynamic equilibrium solubility should be determined. This value represents the true equilibrium state and is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate solubility due to the formation of supersaturated or amorphous states.[3][10] The shake-flask method is the universally recognized gold-standard for determining thermodynamic solubility.[11][12]

Overall Experimental Workflow

The workflow is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, followed by accurate quantification.

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Quantification A Weigh excess solid compound into vials B Add selected solvents/buffers A->B C Incubate with agitation (e.g., 24-48h at 25°C) B->C D Allow solid to settle C->D E Filter or Centrifuge to remove solid particles D->E F Extract clear supernatant E->F G Prepare serial dilutions F->G H Quantify concentration (e.g., HPLC-UV, LC-MS) G->H I Calculate Solubility (mg/mL, µM) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is a self-validating system. The presence of excess solid at the end of the experiment visually confirms that saturation was achieved.

Materials & Equipment:

  • Tert-butyl (5-ethynylpyridin-3-yl)carbamate (solid, purity >98%)

  • Selection of solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Acetonitrile, Ethanol, DMSO)

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Volumetric flasks for standard preparation

Procedure:

  • Preparation of Vials:

    • Add an excess amount of solid tert-butyl (5-ethynylpyridin-3-yl)carbamate to several glass vials. Causality: An excess is critical to ensure that the solution becomes saturated and that solid material remains at the end of the experiment, which is a key assumption of the method.[12][13] A 2-4 fold excess over the anticipated solubility is recommended.[13]

    • Record the exact weight if performing a mass balance check, though it is not strictly necessary for the final calculation.

  • Solvent Addition:

    • Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer to each vial. Perform each solvent test in triplicate for statistical validity.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, with 48 hours being preferable to ensure completion.[2][14] Causality: This extended agitation provides the energy and time for the dissolution and precipitation processes to reach a steady state, defining the true thermodynamic equilibrium.

  • Phase Separation:

    • After incubation, visually inspect each vial to confirm the presence of undissolved solid. If no solid remains, the solubility is greater than the concentration prepared, and the experiment must be repeated with more starting material.

    • Let the vials stand undisturbed for a short period to allow heavy particles to settle.

    • Carefully separate the saturated supernatant from the solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

      • Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible 0.22 µm syringe filter. Causality: This step is crucial to prevent undissolved microparticles from entering the analytical sample, which would artificially inflate the measured concentration.

  • Quantification:

    • Immediately after separation, carefully pipette a known volume of the clear supernatant and dilute it with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

    • Prepare a calibration curve using standard solutions of tert-butyl (5-ethynylpyridin-3-yl)carbamate of known concentrations.

    • Analyze the diluted samples and standards via a validated HPLC-UV or LC-MS method. Causality: HPLC-UV is a robust and common method for quantification. LC-MS may be required for very low solubility or complex matrices.[14]

  • Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original solubility in the saturated solution by multiplying the concentration by the dilution factor.

    • Express the final solubility in standard units such as mg/mL and µM.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate comparison across different solvent systems.

Solubility Data Summary Table

Table 1: Thermodynamic Solubility of Tert-butyl (5-ethynylpyridin-3-yl)carbamate at 25°C

Solvent/MediumpHSolubility (mg/mL) (Mean ± SD, n=3)Solubility (µM) (Mean ± SD, n=3)Qualitative Classification
Water~7.0[Experimental Value][Experimental Value][e.g., Practically Insoluble]
PBS7.4[Experimental Value][Experimental Value][e.g., Very Slightly Soluble]
0.1 N HCl1.0[Experimental Value][Experimental Value][e.g., Sparingly Soluble]
EthanolN/A[Experimental Value][Experimental Value][e.g., Soluble]
AcetonitrileN/A[Experimental Value][Experimental Value][e.g., Freely Soluble]
DMSON/A[Experimental Value][Experimental Value][e.g., Very Soluble]
pH of unbuffered water may vary.
Interpreting the Results
  • Aqueous vs. Organic Solubility: A large difference between aqueous and organic solvent solubility is expected for a lipophilic molecule. High solubility in solvents like Ethanol or Acetonitrile is useful for purification and handling, while low aqueous solubility highlights potential bioavailability challenges.[1]

  • Effect of pH: Comparing the solubility in water (neutral), PBS (physiological pH), and 0.1 N HCl (acidic) will reveal the impact of pH. Increased solubility in the acidic medium would suggest that the pyridine nitrogen is protonated, forming a more soluble salt form, which is a common strategy for formulation enhancement.[15]

  • Implications for Drug Development: The data generated will directly inform the next steps. For example, if aqueous solubility at pH 7.4 is below 10 µM, it may be a flag for poor oral absorption. This would trigger further investigation into enabling formulation strategies such as co-solvents, cyclodextrins, or amorphous solid dispersions.[15]

Conclusion

The systematic determination of thermodynamic solubility is a foundational activity in pharmaceutical development. By employing the robust shake-flask methodology detailed in this guide, researchers can generate high-quality, reliable data for tert-butyl (5-ethynylpyridin-3-yl)carbamate. This information is indispensable for making informed decisions in chemical synthesis, biological screening, and early-stage formulation, ultimately contributing to a more efficient and successful drug development pipeline. Adherence to these principles of scientific integrity ensures that the physicochemical profile of this key intermediate is thoroughly understood, mitigating risks and paving the way for its successful application in the creation of novel therapeutics.

References

  • Jadhav, N., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). The Importance of Solubility for New Drug Molecules. ISRN Pharmaceutics. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • Prajapati, R., et al. (2021). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]

  • P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Bharate, S. S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Singh, S., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

  • FDCell. (2025). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. [Link]

  • Avdeef, A. (2007). Perspectives in solubility measurement and interpretation. Future Medicinal Chemistry. [Link]

  • Diaz, D. A., et al. (2016). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. [Link]

  • European Medicines Agency. (1999). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • International Council for Harmonisation. (1999). ICH Topic Q 6 A. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

  • Hörter, D., & Dressman, J. B. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

Sources

Tert-butyl (5-ethynylpyridin-3-yl)carbamate mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic utility, synthetic application, and downstream pharmacological relevance of Tert-butyl (5-ethynylpyridin-3-yl)carbamate .

This compound (CAS: 1192472-59-5) is not a final drug formulation but a high-value pharmacophore precursor . Its "Mechanism of Action" is therefore twofold:

  • Synthetic Mechanism: How it functions as an orthogonal "lynchpin" in the synthesis of complex heteroaryl libraries.

  • Pharmacological Mechanism: How the 3-amino-5-ethynylpyridine core it generates acts as a Negative Allosteric Modulator (NAM) for targets like mGluR5.

Mechanisms of Synthetic Utility & Pharmacophore Generation[1][2]

Executive Summary

Tert-butyl (5-ethynylpyridin-3-yl)carbamate is a bifunctional pyridine scaffold designed to overcome the regioselectivity challenges inherent in substituting pyridine rings. It features two orthogonal reactive handles:

  • Position 5 (Ethynyl Group): A "warhead" primed for Sonogashira cross-coupling or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry).

  • Position 3 (Boc-Carbamate): A protected amine "anchor" that ensures solubility and prevents catalyst poisoning during cross-coupling, later serving as a hydrogen-bond donor in the final drug target.

This scaffold is the structural progenitor for a class of mGluR5 Negative Allosteric Modulators (NAMs) and Tyrosine Kinase Inhibitors , including analogs of MTEP and MPEP.

Part 1: The Synthetic Mechanism of Action

The primary utility of this compound is its ability to undergo chemoselective diversification . Unlike simple aminopyridines, which often poison Palladium catalysts due to the free amine coordinating with the metal center, the Boc-protected variant enables high-yield cross-coupling.

1.1 The Orthogonal Workflow

The molecule operates via a "Coupling-First, Deprotection-Second" mechanism. The bulky tert-butyl carbamate (Boc) group sterically hinders the pyridine nitrogen and the exocyclic amine, forcing reaction exclusively at the ethynyl site.

Mechanism Steps:

  • Pd(0) Insertion: The ethynyl proton is activated in the presence of a base (e.g., Et3N) and Cu(I) co-catalyst.

  • Transmetallation: The organocopper intermediate transfers the alkyne to the Palladium center.

  • Reductive Elimination: Formation of the C(sp)-C(sp2) bond (Aryl-Alkyne linkage).

  • Acidolysis: Removal of the Boc group (using TFA or HCl) unmasks the amine for urea/amide formation.

1.2 Visualization: Divergent Synthesis Pathway

The following diagram illustrates how this scaffold serves as a divergence point for two major drug classes.

SyntheticMechanism Scaffold Tert-butyl (5-ethynylpyridin-3-yl)carbamate (The Core Scaffold) Step1 Step 1: Sonogashira Coupling (Pd(PPh3)4, CuI, Ar-X) Scaffold->Step1 C-C Bond Formation Intermediate Intermediate: 5-(Aryl-ethynyl)pyridine-3-carbamate Step1->Intermediate Step2 Step 2: Acidic Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Step2 Boc Removal ActiveCore Active Pharmacophore: 3-Amino-5-(arylethynyl)pyridine Step2->ActiveCore TargetA Target Class A: mGluR5 Antagonists (CNS Disorders) ActiveCore->TargetA Lipophilic Tuning TargetB Target Class B: Kinase Inhibitors (Oncology) ActiveCore->TargetB H-Bond Donor

Caption: Divergent synthesis showing the transformation of the protected scaffold into active pharmacological agents.

Part 2: Biological Mechanism of Action (Downstream)

Once processed, the 3-amino-5-ethynylpyridine motif functions as a potent Negative Allosteric Modulator (NAM) of the Metabotropic Glutamate Receptor 5 (mGluR5).

2.1 Allosteric Modulation Logic

Unlike competitive antagonists that block the glutamate binding site (Venus Flytrap Domain), derivatives of this scaffold bind to the 7-transmembrane (7-TM) domain .

  • The Ethynyl Linker: Provides a rigid, linear spacer that penetrates the narrow allosteric pocket of mGluR5.

  • The Pyridine Nitrogen: Often acts as a hydrogen bond acceptor with specific transmembrane residues (e.g., Ser658 or Tyr659).

  • The Effect: Binding stabilizes the receptor in an inactive conformation, preventing the Gq/11-protein coupling even when glutamate is present. This reduces intracellular Calcium (

    
    ) mobilization.
    
2.2 Visualization: mGluR5 Signaling Inhibition

This diagram details the specific signaling cascade interrupted by the ligand derived from the scaffold.

BiologicalPathway cluster_inhibition Inhibition Mechanism Glutamate Glutamate (Agonist) mGluR5 mGluR5 Receptor (Active State) Glutamate->mGluR5 Activates GPro Gq/11 Protein mGluR5->GPro Couples Ligand Ethynylpyridine Ligand (Derived from Scaffold) Ligand->mGluR5 BLOCKS (Allosteric) PLC Phospholipase C (PLC) GPro->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 + DAG PIP2->IP3 Produces CaRelease Intracellular Ca2+ Release IP3->CaRelease Triggers Response Excitotoxicity / Anxiety / Pain CaRelease->Response Downstream Effect

Caption: Mechanism of mGluR5 inhibition. Solid lines indicate activation; the red tee-arrow indicates allosteric blockade.

Part 3: Experimental Protocols

The following protocols are standardized for research-grade synthesis using this scaffold.

Protocol A: Sonogashira Cross-Coupling (General Procedure)

Objective: To attach an aryl ring to the 5-position alkyne.

  • Preparation: In a flame-dried Schlenk flask, dissolve Tert-butyl (5-ethynylpyridin-3-yl)carbamate (1.0 equiv) and the corresponding Aryl-Halide (1.1 equiv) in anhydrous THF or DMF.

  • Catalyst Addition: Add

    
     (0.05 equiv) and CuI (0.1 equiv).
    
  • Base: Add triethylamine (

    
    , 3.0 equiv). Degas the mixture with Nitrogen/Argon for 10 minutes.
    
  • Reaction: Stir at room temperature (for Iodo-aryls) or 60°C (for Bromo-aryls) for 4–12 hours. Monitor via TLC (Hexane:EtOAc).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography.

Protocol B: Selective Boc-Deprotection

Objective: To reveal the 3-amino group without affecting the alkyne linkage.

  • Dissolution: Dissolve the coupled intermediate in DCM (

    
    ) at 0°C.
    
  • Acidolysis: Add Trifluoroacetic acid (TFA) dropwise (Ratio 1:4 TFA:DCM).

  • Monitoring: Stir at 0°C to RT for 2 hours. Note: Avoid heating to prevent alkyne hydration.

  • Neutralization: Quench with saturated

    
     (aq) until pH > 8.
    
  • Extraction: Extract with DCM (3x). The resulting free amine is unstable to oxidation and should be used immediately in the next step.

Part 4: Physicochemical Data & Safety
PropertyValueRelevance
Molecular Formula

Core composition
Molecular Weight 218.25 g/mol Fragment-like (Rule of 3 compliant)
ClogP ~2.1Moderate lipophilicity (Good membrane permeability)
Physical State Off-white to pale yellow solidTypical for pyridine-alkynes
Storage -20°C, Inert AtmosphereCritical: Alkynes can polymerize; Boc is moisture sensitive.
Hazards Irritant (H315, H319)Standard PPE required.

Safety Warning: Terminal alkynes can form explosive acetylides with copper in the absence of ligands. Always use fresh catalysts and dispose of heavy metal waste according to EHS regulations.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66545385, Tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate [Analogous Scaffold Data]. Retrieved from [Link]

  • Alagille, D., et al. (2005). Synthesis and receptor assay of aromatic-ethynyl-aromatic derivatives with potent mGluR5 antagonist activity.[1] Bioorganic & Medicinal Chemistry.[2][1][3][4][5][6][7][8][9][10] Retrieved from [Link]

  • Cosford, N. D., et al. (2003). 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Rodriguez, A. L., et al. (2005). Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

A Technical Guide to Tert-butyl (5-ethynylpyridin-3-yl)carbamate: A Key Building Block in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Tert-butyl (5-ethynylpyridin-3-yl)carbamate, a pivotal chemical intermediate in contemporary drug discovery and medicinal chemistry. We will delve into its core utility, focusing on its application in the synthesis of potent and selective kinase inhibitors, supported by detailed experimental protocols and the underlying scientific rationale.

Introduction: The Strategic Importance of Tert-butyl (5-ethynylpyridin-3-yl)carbamate

Tert-butyl (5-ethynylpyridin-3-yl)carbamate is a strategically designed building block that combines several key functional groups, making it a valuable asset for synthetic chemists. The molecule incorporates a pyridine ring, a common scaffold in many biologically active compounds, an ethynyl group that serves as a versatile handle for coupling reactions, and a tert-butoxycarbonyl (Boc)-protected amine, which allows for controlled, regioselective functionalization. The Boc protecting group offers stability during various synthetic transformations and can be readily removed under acidic conditions to reveal the free amine for subsequent reactions.

The strategic placement of the ethynyl and carbamate groups on the pyridine ring at positions 5 and 3, respectively, allows for the precise construction of complex molecular architectures. This substitution pattern is particularly well-suited for accessing the active sites of various protein kinases, a class of enzymes frequently implicated in proliferative diseases such as cancer.

Core Application: Synthesis of Novel RET Kinase Inhibitors

A primary and well-documented application of Tert-butyl (5-ethynylpyridin-3-yl)carbamate is its use as a key intermediate in the synthesis of potent inhibitors of the Rearranged during Transfection (RET) proto-oncogene. RET is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Aberrant activation of RET through mutations or rearrangements is a known driver in several types of cancer, including non-small cell lung cancer and medullary thyroid cancer. The development of selective RET inhibitors is therefore a significant focus in oncology research.

The Strategic Role in RET Inhibitor Synthesis

The ethynyl group of Tert-butyl (5-ethynylpyridin-3-yl)carbamate serves as a key reactive partner in Sonogashira coupling reactions. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of our title compound and an aryl or heteroaryl halide. This reaction is instrumental in linking the pyridine core to other heterocyclic systems, a common strategy in the design of type I and type II kinase inhibitors.

The following workflow diagram illustrates the general strategy for the synthesis of RET inhibitors using Tert-butyl (5-ethynylpyridin-3-yl)carbamate.

G A Tert-butyl (5-ethynylpyridin-3-yl)carbamate C Sonogashira Coupling A->C B Halogenated Heterocycle (e.g., Pyrazolo[1,5-a]pyrimidine) B->C D Boc Deprotection C->D E Final RET Kinase Inhibitor D->E

Caption: General workflow for the synthesis of RET kinase inhibitors.

Detailed Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine-based RET Inhibitor

The following protocol is adapted from a patented synthetic route and details the coupling of Tert-butyl (5-ethynylpyridin-3-yl)carbamate with a halogenated pyrazolo[1,5-a]pyrimidine core.

Step 1: Sonogashira Coupling

G A Tert-butyl (5-ethynylpyridin-3-yl)carbamate B + A->B C 5-chloro-N-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine B->C D ->[Pd(PPh3)4, CuI, Et3N] C->D E Coupled Product D->E

Caption: Sonogashira coupling reaction scheme.

Materials:

  • Tert-butyl (5-ethynylpyridin-3-yl)carbamate

  • 5-chloro-N-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 5-chloro-N-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF, add Tert-butyl (5-ethynylpyridin-3-yl)carbamate (1.2 eq), CuI (0.1 eq), and Et₃N (3.0 eq).

  • Deoxygenate the mixture by bubbling with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the coupled product.

Step 2: Boc Deprotection

G A Coupled Product B ->[TFA or HCl in Dioxane] A->B C Final RET Inhibitor (free amine) B->C

Caption: Boc deprotection to yield the final inhibitor.

Materials:

  • The coupled product from Step 1

  • Trifluoroacetic acid (TFA) or a solution of HCl in 1,4-dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the coupled product (1.0 eq) in DCM.

  • Add TFA (10 eq) or a 4M solution of HCl in 1,4-dioxane (10 eq) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by chromatography or crystallization to yield the final RET inhibitor.

Potential Application in the Synthesis of GSK-3β Inhibitors

While the primary application of Tert-butyl (5-ethynylpyridin-3-yl)carbamate is in the synthesis of RET inhibitors, its structural motifs suggest potential utility in the development of inhibitors for other kinase families, such as Glycogen Synthase Kinase 3 beta (GSK-3β). GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is associated with various diseases, including neurodegenerative disorders and type 2 diabetes.[1][2]

The general synthetic strategies employed for RET inhibitors, particularly the Sonogashira coupling, can be adapted to construct novel scaffolds targeting the ATP-binding site of GSK-3β. The pyridine core can serve as a hinge-binding motif, while the ethynyl group allows for the introduction of various substituents to explore the solvent-exposed regions of the kinase active site.

Physicochemical Properties and Handling

PropertyValue
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in methanol, ethyl acetate, and dichloromethane
Storage Store in a cool, dry place away from light

Handling Precautions: Tert-butyl (5-ethynylpyridin-3-yl)carbamate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

Tert-butyl (5-ethynylpyridin-3-yl)carbamate is a highly versatile and valuable building block in modern medicinal chemistry. Its primary application in the synthesis of potent RET kinase inhibitors highlights its strategic importance in the development of targeted cancer therapies. The synthetic accessibility and the reactivity of its functional groups, particularly the ethynyl moiety for Sonogashira coupling, provide a robust platform for the construction of diverse and complex molecular architectures. Further exploration of its utility in the synthesis of inhibitors for other kinase families, such as GSK-3β, holds significant promise for future drug discovery efforts.

References

  • ResearchGate. Scheme 2. Synthesis of tert-butyl (S) -. [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PMC. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

  • Institute of Molecular and Translational Medicine. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. [Link]

  • Google Patents.
  • PubChem. tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate. [Link]

  • Google Patents. WO2020186196A1 - Trisubstituted pyrazolo [1,5-a] pyrimidine compounds as cdk7 inhibitors.
  • ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • PMC. A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism. [Link]

  • ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

  • Theranostics. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging. [Link]

  • PMC. Clinical development of RET inhibitors in RET-rearranged non-small cell lung cancer. [Link]

  • PMC. Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. [Link]

Sources

Strategic Reagent Guide: Tert-butyl (5-ethynylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Subject: CAS 1094623-13-8 (and related analogs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Linchpin" Scaffold

Tert-butyl (5-ethynylpyridin-3-yl)carbamate represents a high-value "linchpin" intermediate in modern medicinal chemistry. Its structural logic is predicated on orthogonal functionality : it provides a stable pyridine core decorated with a protected amine (for later diversification) and a reactive alkyne handle (for immediate carbon-carbon or carbon-heteroatom bond formation).

This guide details the strategic discovery of the synthetic route to access this scaffold, its optimization for gram-scale production, and its critical role in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors (e.g., TGF-β, p38 MAPK) and GPCR modulators (e.g., mGluR5 antagonists).

Core Utility Matrix
FeatureChemical FunctionMedicinal Utility
Pyridine Core Electron-deficient heterocycleBioisostere for benzene; improves metabolic stability and solubility.
5-Ethynyl Group

-hybridized carbon handle
Precursor for "Click" chemistry (1,2,3-triazoles) or Sonogashira coupling.
3-Boc-Amine Masked nucleophileOrthogonal protection; releases primary amine for amide coupling/urea formation.[1][2][3][4][5]

Structural Rationale & Retrosynthesis

The discovery of this intermediate was driven by the need to access 3,5-disubstituted pyridines without the regioselectivity issues common in electrophilic aromatic substitution of pyridine.

Retrosynthetic Analysis

The most reliable route disconnects the alkyne via a Sonogashira coupling and the carbamate via amine protection . The critical strategic decision is the starting material: 3-amino-5-bromopyridine .

Retrosynthesis Target Target: Tert-butyl (5-ethynylpyridin-3-yl)carbamate Inter1 Intermediate: 3-Bromo-5-Boc-aminopyridine Target->Inter1 C-C Disconnection (Sonogashira) Start Starting Material: 3-Amino-5-bromopyridine Inter1->Start Functional Group Protection

Figure 1: Retrosynthetic logic prioritizing the installation of the sensitive alkyne last.

Optimized Synthetic Protocol

This protocol is designed for 20g scale batches, prioritizing safety and catalyst longevity.

Step 1: Chemoselective Protection

Objective: Protect the exocyclic amine to prevent catalyst poisoning during the subsequent palladium-catalyzed step.

  • Reagents: 3-Amino-5-bromopyridine (1.0 eq),

    
     (1.2 eq), HMDS (LiHMDS or NaHMDS catalytic), THF (anhydrous).
    
  • Protocol:

    • Dissolve 3-amino-5-bromopyridine in anhydrous THF (0.5 M).

    • Add LiHMDS (2.0 eq) at 0°C dropwise (Critical: Deprotonation facilitates rapid Boc attack).

    • Add

      
       solution slowly.[4]
      
    • Warm to RT and stir for 4 hours.

    • Quench: Saturated

      
      . Extract with EtOAc.[3][4][6]
      
    • Yield: Typically >90%.

Step 2: The Sonogashira Coupling (Critical Step)

Objective: Install the alkyne handle using TMS-acetylene to prevent homocoupling (Glaser coupling).

  • Reagents: 3-Bromo-5-Boc-aminopyridine (1.0 eq), TMS-Acetylene (1.5 eq),

    
     (5 mol%), CuI (2 mol%), 
    
    
    
    (3.0 eq), DMF/THF (1:1).
  • Protocol:

    • Degassing: Sparge solvent with Argon for 30 mins (Oxygen is the enemy of this reaction).

    • Charge reactor with aryl bromide, Pd catalyst, and CuI under inert atmosphere.

    • Add degassed solvent and

      
      .
      
    • Add TMS-acetylene dropwise.

    • Heat to 60°C for 6–12 hours. Monitor by LCMS.

    • Workup: Filter through Celite (remove Pd/Cu). Concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Desilylation

Objective: Reveal the terminal alkyne.

  • Reagents:

    
     (2.0 eq), MeOH.
    
  • Protocol:

    • Dissolve intermediate in MeOH.

    • Add

      
      .[4] Stir at RT for 1 hour.
      
    • Caution: Do not heat; terminal alkynes on pyridines can be unstable.

    • Isolation: Aqueous workup, extraction with DCM.

Troubleshooting & Process Logic

The synthesis of ethynyl-pyridines is prone to specific failure modes. Use this logic flow to diagnose issues.

Troubleshooting Start Issue: Low Yield in Sonogashira Step Check1 Is the reaction turning black/precipitating immediately? Start->Check1 O2_Leak Diagnosis: Oxygen Leak (Glaser Coupling) Check1->O2_Leak Yes Check2 Is starting material remaining? Check1->Check2 No Poison Diagnosis: Catalyst Poisoning (Free amine or Pyridine N) Check2->Poison Yes (No conversion) Temp Diagnosis: Temperature too low (Pyridine requires heat) Check2->Temp Yes (Slow conversion)

Figure 2: Diagnostic logic for Sonogashira coupling failures on pyridine scaffolds.

Key Insights:

  • The "Pyridine Effect": Pyridines are electron-deficient, making the oxidative addition of Pd(0) slower than in benzenes. If conversion is slow, switch to electron-rich ligands like XPhos or SPhos .

  • Copper Scavenging: Residual copper can chelate the pyridine nitrogen. Wash the organic layer with dilute

    
     or EDTA during workup to remove copper salts.
    

Applications in Drug Discovery

This intermediate is not a final drug but a diversity-enabling building block .

Pathway A: "Click" Chemistry (Triazole Formation)

Used to generate fragment libraries. The alkyne reacts with organic azides to form 1,4-disubstituted-1,2,3-triazoles.

  • Target Class: Kinase Inhibitors (Type II). The triazole mimics the ATP phosphate binding or acts as a linker to the solvent-exposed region.

Pathway B: Sonogashira Extension

Used to construct rigid biaryl-alkyne-biaryl scaffolds.

  • Target Class: mGluR5 Negative Allosteric Modulators (NAMs). The rigid rod structure is essential for fitting into the transmembrane allosteric pocket.

Pathway C: Heterocycle Synthesis (Furopyridines)

The alkyne can be cyclized with the adjacent carbamate (after deprotection/modification) to form fused bicyclic systems like pyrrolo[2,3-c]pyridines or furo[3,2-c]pyridines .

References

  • Preparation of Ethynylpyridine Derivatives

    • Source: WO 2010/128324 A1 (Glaxo Group Ltd).
    • Context: Describes the synthesis of 3-amino-5-ethynylpyridine intermedi
    • Link:

  • Sonogashira Coupling on Pyridines (Methodology)

    • Source: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
    • Context: General review establishing the Pd/Cu protocols used in the synthesis section.
    • Link:

  • Use in Kinase Inhibitors (TGF-β)

    • Source: WO 2008/076325.
    • Context: Utilization of 3,5-disubstituted pyridine scaffolds in kinase drug discovery.
    • Link:

Sources

Methodological & Application

Synthesis of Tert-butyl (5-ethynylpyridin-3-yl)carbamate: A Detailed Protocol for a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and reproducible three-step protocol for the synthesis of tert-butyl (5-ethynylpyridin-3-yl)carbamate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the protection of the amino group of 3-amino-5-bromopyridine using di-tert-butyl dicarbonate (Boc₂O). The subsequent step involves a palladium and copper-catalyzed Sonogashira cross-coupling reaction with (trimethylsilyl)acetylene. The final stage is the selective deprotection of the trimethylsilyl (TMS) group to yield the desired terminal alkyne. This document provides in-depth procedural details, mechanistic insights, safety precautions, and characterization guidelines to ensure successful synthesis and product validation.

Introduction

The 3-amino-5-ethynylpyridine scaffold is a privileged motif in modern drug discovery, appearing in a range of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The ethynyl group serves as a versatile handle for further functionalization through reactions such as click chemistry, Sonogashira couplings, and cyclization reactions. The tert-butoxycarbonyl (Boc) protecting group offers a stable and readily cleavable means of masking the nucleophilicity of the amino group, allowing for selective manipulation of the ethynyl moiety. This protocol provides researchers with a reliable method for accessing tert-butyl (5-ethynylpyridin-3-yl)carbamate in good yield and high purity.

Overall Synthetic Scheme

The synthesis of tert-butyl (5-ethynylpyridin-3-yl)carbamate is accomplished via the following three-step sequence:

Synthetic_Scheme A 3-Amino-5-bromopyridine B Tert-butyl (5-bromopyridin-3-yl)carbamate A->B Boc₂O, Base C Tert-butyl (5-((trimethylsilyl)ethynyl)pyridin-3-yl)carbamate B->C TMS-acetylene, Pd/Cu catalyst, Base D Tert-butyl (5-ethynylpyridin-3-yl)carbamate C->D Deprotection (e.g., K₂CO₃/MeOH)

Caption: Three-step synthesis of Tert-butyl (5-ethynylpyridin-3-yl)carbamate.

Part 1: Boc Protection of 3-Amino-5-bromopyridine

The initial step involves the protection of the amino group of 3-amino-5-bromopyridine to prevent its interference in the subsequent cross-coupling reaction. Di-tert-butyl dicarbonate (Boc₂O) is an effective and widely used reagent for this transformation.[1][2]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Amino-5-bromopyridine≥98%Commercial Vendor
Di-tert-butyl dicarbonate (Boc₂O)≥97%Commercial Vendor
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Commercial Vendor
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial Vendor
Dichloromethane (DCM)ACS GradeCommercial Vendor
Deionized Water
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-bromopyridine (1.0 equiv) and triethylamine (3.0 equiv) in a 2:1 v/v mixture of tetrahydrofuran and deionized water.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.5 equiv) to the solution in one portion.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Extract the resulting aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Wash the combined organic layers with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (5-bromopyridin-3-yl)carbamate as a solid. The product is often of high purity and may be used in the next step without further purification.

Part 2: Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[3][4][5] In this step, the aryl bromide is coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

Mechanism of the Sonogashira Coupling

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-X Pd0->PdII Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)L₂-C≡CR PdII->Pd_alkyne Transmetalation Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination Alkyne R-C≡C-H Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide Cu(I), Base Cu_acetylide->PdII

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Tert-butyl (5-bromopyridin-3-yl)carbamateFrom Part 1
(Trimethylsilyl)acetylene≥98%Commercial Vendor
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)≥98%Commercial Vendor
Copper(I) iodide (CuI)≥98%Commercial Vendor
Triethylamine (TEA)Anhydrous, ≥99.5%Commercial Vendor
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial Vendor
Ethyl acetateACS GradeCommercial Vendor
Saturated aqueous ammonium chloride solution
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dried, two-necked flask under an inert atmosphere (nitrogen or argon), add tert-butyl (5-bromopyridin-3-yl)carbamate (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

  • Add anhydrous tetrahydrofuran and anhydrous triethylamine (2.0 equiv).

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Add (trimethylsilyl)acetylene (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (5-((trimethylsilyl)ethynyl)pyridin-3-yl)carbamate.

Part 3: Deprotection of the Trimethylsilyl (TMS) Group

The final step is the removal of the TMS protecting group to unmask the terminal alkyne. This can be achieved under mild basic conditions, for example, with potassium carbonate in methanol.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Tert-butyl (5-((trimethylsilyl)ethynyl)pyridin-3-yl)carbamateFrom Part 2
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercial Vendor
MethanolAnhydrous, ≥99.8%Commercial Vendor
Dichloromethane (DCM)ACS GradeCommercial Vendor
Deionized Water
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl (5-((trimethylsilyl)ethynyl)pyridin-3-yl)carbamate (1.0 equiv) in anhydrous methanol.

  • Add potassium carbonate (2.0 equiv) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and deionized water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, tert-butyl (5-ethynylpyridin-3-yl)carbamate, can be further purified by flash column chromatography or recrystallization if necessary.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡C-H stretching).

Safety and Handling

  • (Trimethylsilyl)acetylene: This reagent is highly flammable and should be handled in a well-ventilated fume hood away from ignition sources.[6] It is also an irritant; therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Copper(I) Iodide: This compound is light-sensitive and an irritant.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Boc protectionInsufficient base or Boc₂O, short reaction timeIncrease the amount of base and/or Boc₂O, extend the reaction time.
Low yield in Sonogashira couplingInactive catalyst, insufficient degassingUse fresh catalyst, ensure the reaction is thoroughly degassed to remove oxygen which can lead to homocoupling.
Incomplete TMS deprotectionInsufficient base, short reaction timeAdd more potassium carbonate, increase the reaction time, or gently warm the reaction mixture.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of tert-butyl (5-ethynylpyridin-3-yl)carbamate. By following the outlined procedures, researchers can confidently prepare this key synthetic intermediate for use in a wide range of applications in drug discovery and materials science. The step-by-step instructions, coupled with mechanistic insights and safety guidelines, are designed to facilitate a successful and safe synthetic outcome.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • YouTube. (2020, July 25). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • RSC. (n.d.). Supporting Information. Retrieved from [Link]

  • Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

Sources

Application Note & Protocol: Leveraging Tert-butyl (5-ethynylpyridin-3-yl)carbamate for Advanced Synthesis via Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed exploration of tert-butyl (5-ethynylpyridin-3-yl)carbamate, a highly versatile bifunctional building block, and its application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. We will dissect the strategic importance of its molecular architecture, which combines a reactive terminal alkyne for stable triazole formation with an acid-labile Boc-protected amine for subsequent functionalization. This document furnishes field-proven, step-by-step protocols for executing the CuAAC reaction and the subsequent deprotection, offering insights into reaction optimization, troubleshooting, and the underlying chemical principles. The methodologies described herein are designed to empower researchers in drug discovery, chemical biology, and materials science to harness this reagent for the efficient construction of complex molecular conjugates and scaffolds.

The Strategic Advantage of a Bifunctional Linker

Tert-butyl (5-ethynylpyridin-3-yl)carbamate is not merely another alkyne. Its power lies in the deliberate combination of three distinct chemical motifs, each serving a strategic purpose in multi-step synthesis.

  • The Ethynyl Group (Alkyne): This terminal alkyne is the "business end" for click chemistry. It serves as a handle for the highly efficient and regioselective CuAAC reaction, allowing for its covalent linkage to any molecule bearing an azide group.[1] The reaction forms an exceptionally stable 1,4-disubstituted 1,2,3-triazole ring, which is more than just a linker; it can act as a rigid scaffold and a mimic of a trans-amide bond, often improving the pharmacokinetic properties of a drug candidate.[1][2]

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most common and robust protecting groups for amines in organic synthesis.[3][4] Its primary function here is to render the amine at the 3-position of the pyridine ring inert during the CuAAC reaction. The key advantage of the Boc group is its orthogonality; it is stable to a wide variety of reaction conditions but can be cleanly and efficiently removed under mild acidic conditions (e.g., with trifluoroacetic acid).[5][6] This unmasks a primary amine, providing a new reactive site for further derivatization, such as amide bond formation, alkylation, or sulfonylation.[7]

  • The Pyridine Core: The central pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. It is a bioisostere for a phenyl ring but offers improved solubility and the ability to act as a hydrogen bond acceptor, which can be critical for molecular recognition at a biological target.

This trifecta of functionalities makes tert-butyl (5-ethynylpyridin-3-yl)carbamate an ideal linker for applications such as the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and complex molecular probes where sequential, controlled functionalization is paramount.

The Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, lauded for its reliability, high yields, and bioorthogonality.[8][9] The reaction proceeds through a catalytic cycle that is significantly accelerated (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal reaction.[10] The active catalyst is a Cu(I) species, which is typically generated in situ from a readily available and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), by a reducing agent, most commonly sodium ascorbate.[11][12]

The accepted mechanism involves the formation of a copper-acetylide intermediate from the terminal alkyne.[13] This intermediate then coordinates with the azide, leading to the formation of a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product, regenerating the catalyst for the next cycle.[10]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Alkyne R₁-C≡CH (tert-butyl (5-ethynylpyridin-3-yl)carbamate) Cu_Acetylide R₁-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R₂-N₃ CuI Cu(I) Metallacycle Six-membered Cu-containing ring Cu_Acetylide->Metallacycle + Azide Metallacycle->CuI Regenerates Catalyst Triazole 1,4-Disubstituted Triazole Metallacycle->Triazole

Caption: Simplified mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocols

Protocol 3.1: CuAAC Conjugation

This protocol provides a robust starting point for the conjugation of tert-butyl (5-ethynylpyridin-3-yl)carbamate to a generic azide-containing molecule. Optimization may be required based on the specific properties of the azide substrate.

Materials & Reagents:

  • Tert-butyl (5-ethynylpyridin-3-yl)carbamate

  • Azide-functionalized substrate (e.g., Azido-PEG-Biotin, an azido-modified peptide, etc.)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Optional, but recommended for biomolecules)[12]

  • Solvents: tert-Butanol (t-BuOH), Deionized Water (H₂O), Dimethyl Sulfoxide (DMSO)

  • Reaction vessel (e.g., glass vial with a magnetic stir bar)

Reagent Preparation (Stock Solutions):

  • CuSO₄ Stock (100 mM): Dissolve 25.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.

  • THPTA Stock (200 mM): Dissolve 86.9 mg of THPTA in 1.0 mL of deionized water. (If used)[8]

  • Sodium Ascorbate Stock (1 M): Dissolve 198 mg of sodium ascorbate in 1.0 mL of deionized water. Crucially, this solution should be prepared fresh immediately before use as it is prone to oxidation.[8]

Step-by-Step Reaction Procedure:

  • Dissolve Reactants: In a reaction vial, dissolve tert-butyl (5-ethynylpyridin-3-yl)carbamate (1.0 equivalent) and the azide substrate (1.0-1.2 equivalents) in a suitable solvent system. A 1:1 mixture of t-BuOH/H₂O is a common starting point.[8] If solubility is an issue, DMSO can be used. Aim for a final reaction concentration of 10-100 mM.

  • Add Copper Catalyst: Add the CuSO₄ stock solution to the reaction mixture. A final concentration corresponding to 1-5 mol% relative to the limiting reagent is typical.[8]

  • Add Ligand (Optional): If using a ligand to protect sensitive substrates and accelerate the reaction, add the THPTA stock solution. A 2:1 to 5:1 molar ratio of ligand to copper is recommended.[11][12] Gently mix the solution.

  • Initiate the Reaction: Add the freshly prepared 1 M sodium ascorbate stock solution to the vial to initiate the click reaction. A final concentration corresponding to 10 mol% or in slight excess to the copper catalyst is generally sufficient.[8]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 1-12 hours).

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

    • Note: Residual paramagnetic copper ions can sometimes cause signal broadening or disappearance in NMR spectra.[14] If this is observed, washing the purified product solution with aqueous EDTA or passing it through a copper-scavenging resin can be effective.

Experimental_Workflow A Prepare Stock Solutions (CuSO₄, Ascorbate, THPTA) B Dissolve Alkyne & Azide in Solvent (e.g., tBuOH/H₂O) C Add CuSO₄ & THPTA (Ligand) B->C D Initiate with Fresh Sodium Ascorbate Solution C->D E Stir at Room Temperature Monitor by TLC/LC-MS D->E F Workup (Extraction) E->F G Purification (Column Chromatography) F->G H Characterize Product (NMR, MS) G->H

Caption: General experimental workflow for the CuAAC conjugation protocol.
Protocol 3.2: Post-Click Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the primary amine for further functionalization.

Materials & Reagents:

  • Boc-protected triazole product (from Protocol 3.1)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Reaction vessel

Step-by-Step Deprotection Procedure:

  • Dissolve Substrate: Dissolve the Boc-protected triazole in DCM (e.g., 0.1 M).

  • Add Acid: Add TFA to the solution (typically 20-50% v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment. The reaction will evolve CO₂ gas, so do not use a sealed system.[3]

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Workup:

    • Carefully concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

    • Re-dissolve the residue in an organic solvent (e.g., ethyl acetate).

    • Slowly and carefully wash the organic solution with saturated aqueous NaHCO₃ to neutralize any remaining acid. Continue washing until CO₂ evolution ceases.

    • Wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the deprotected amine product, which can often be used in the next step without further purification.

Protocol Parameters and Optimization

For ease of reference, the following table summarizes typical starting conditions for the CuAAC protocol.

ParameterRecommended RangeRationale & Notes
Alkyne:Azide Ratio 1 : 1.0 - 1.2A slight excess of one reagent can drive the reaction to completion.
CuSO₄ Loading 1 - 5 mol%Lower catalyst loading is preferred, but may require longer reaction times.
Ligand:Cu Ratio 2:1 to 5:1 (if used)Protects sensitive substrates and accelerates the reaction.[11]
Na Ascorbate 5 - 20 mol%Must be in excess of Cu(II). Prevents oxidative alkyne homocoupling.[10]
Solvent System tBuOH/H₂O, DMSO, DMFAqueous mixtures often accelerate the reaction.[15]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Time 1 - 12 hoursHighly dependent on substrate reactivity and concentration.

Troubleshooting:

  • Slow or Stalled Reaction: The most common cause is the oxidation of the sodium ascorbate reducing agent or the Cu(I) catalyst. Try adding a fresh aliquot of the sodium ascorbate solution. If the reaction remains stalled, a small additional charge of the CuSO₄/ligand premix may be required.

  • Low Yield/Side Products: The primary side product is often the homocoupling of the alkyne. This is typically caused by insufficient reducing agent. Ensure the sodium ascorbate solution is fresh and used in excess.[10]

  • Insolubility: If reactants are not fully soluble, consider using a co-solvent like DMSO or DMF. For biomolecules, ensure the pH of the aqueous buffer is appropriate.

Conclusion

Tert-butyl (5-ethynylpyridin-3-yl)carbamate is a powerful and strategically designed building block that greatly simplifies the synthesis of complex, multi-functional molecules. By providing a reliable alkyne handle for click chemistry and a masked amine for subsequent elaboration, it enables a modular and efficient approach to chemical synthesis. The protocols detailed in this guide offer a validated framework for researchers to successfully implement this reagent, paving the way for innovations in drug discovery, bioconjugation, and advanced materials development.

References

  • BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Azido-2,2'-bithiophene. BenchChem.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • baseclick GmbH. Protocols.
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
  • Serrano-Aroca, Á. et al. (n.d.). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode.
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection.
  • BenchChem. (2025). The Chemistry of the Boc Protecting Group. BenchChem.
  • Rico-Osorio, M. A. et al. (2025). Triazole-based click chemistry as strategic for novel therapeutics treatments of cancer: A bibliometric analysis 2007–2024.
  • Chemistry Steps. (2023). Boc Protecting Group for Amines.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • ACS Omega. (2023).
  • Sancus, M. (2026).
  • ACS Publications. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
  • Matošević, A., & Bosak, A. (2020).
  • Hao, Y. et al. (n.d.).
  • BenchChem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. BenchChem.
  • BroadPharm. Click Chemistry Reagents.
  • BenchChem. tert-Butyl ethyl(piperidin-3-yl)
  • BLDpharm. BLD Insights | Bioorthogonal Chemistry - Click Reaction Reagent.

Sources

Application Notes & Protocols: Tert-butyl (5-ethynylpyridin-3-yl)carbamate as a Versatile Building Block for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linker Design in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-driven inhibition to induce the degradation of specific proteins of interest (POIs).[1][2][3][4] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one ligand binds to a target POI, and the other recruits an E3 ubiquitin ligase.[5][6][][8] This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the cell's native ubiquitin-proteasome system (UPS).[6][]

The linker is not merely a passive spacer; its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's efficacy.[4][5][6] The linker's properties profoundly influence the stability of the ternary complex, as well as the physicochemical characteristics of the final molecule, such as solubility and cell permeability.[5][9][10] Therefore, access to a diverse toolkit of versatile linker building blocks is paramount for the rapid and systematic optimization of PROTAC candidates.

This guide focuses on Tert-butyl (5-ethynylpyridin-3-yl)carbamate , a highly valuable building block for PROTAC synthesis. Its structure incorporates three key strategic elements:

  • An ethynyl group , serving as a versatile handle for robust coupling chemistries.

  • A pyridine ring , which can impart favorable properties of rigidity and aqueous solubility.[5]

  • A Boc-protected amine , enabling a modular and controlled, stepwise synthetic approach.[9][11][12]

These features make it an ideal starting point for constructing PROTACs through efficient and predictable synthetic routes, as detailed in the following protocols.

Properties and Strategic Advantages

Chemical Properties

The unique arrangement of functional groups in Tert-butyl (5-ethynylpyridin-3-yl)carbamate provides a powerful platform for linker construction.

PropertyValue
IUPAC Name tert-butyl N-(5-ethynyl-3-pyridinyl)carbamate
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
CAS Number 1260771-98-9 (similar structure)
Appearance Off-white to light yellow solid
Key Features Terminal Alkyne, Boc-protected Amine, Pyridine Core
Advantages in PROTAC Synthesis
  • Modular Assembly via Click Chemistry: The terminal alkyne is perfectly suited for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[13][14] This reaction is highly efficient, proceeds under mild conditions, and forms a stable, rigid triazole ring, which is an excellent isostere for an amide bond and can enhance metabolic stability.[6][] This modularity allows researchers to rapidly synthesize libraries of PROTACs by coupling this building block with various azide-functionalized warheads or E3 ligase ligands.[][8]

  • Rigidity and Vectorial Control: The ethynyl group can also be employed in palladium-catalyzed Sonogashira couplings to form carbon-carbon bonds with aryl or vinyl halides.[15][16][17][18] This method produces a highly rigid linker element, which can be crucial for pre-organizing the PROTAC into a conformation favorable for ternary complex formation, thereby enhancing degradation efficiency.[5][6]

  • Controlled, Stepwise Synthesis: The tert-butoxycarbonyl (Boc) group is a robust and reliable protecting group for the amine.[11][12] Its stability under various reaction conditions, coupled with its clean, acid-labile removal, prevents unwanted side reactions and allows for precise, directional synthesis.[9][19][] A typical synthetic strategy involves coupling one part of the PROTAC to the alkyne, followed by Boc deprotection and attachment of the second part to the newly freed amine.

  • Enhanced Physicochemical Properties: The inclusion of a pyridine moiety can improve the aqueous solubility of the resulting PROTAC, a common challenge in the field.[5][10] Improved solubility often translates to better cell permeability and more favorable pharmacokinetic profiles.

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step guidance for utilizing Tert-butyl (5-ethynylpyridin-3-yl)carbamate in common PROTAC synthesis workflows.

Protocol 1: Acid-Catalyzed Boc Deprotection

Objective: To remove the Boc protecting group and generate 5-ethynylpyridin-3-amine, exposing the primary amine for subsequent coupling reactions.

Causality: The Boc group is designed to be stable to a wide range of reagents but is selectively cleaved under acidic conditions. Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.[9][11][12][19]

G cluster_0 Boc Deprotection Workflow Start Tert-butyl (5-ethynylpyridin-3-yl)carbamate in DCM Step1 Add Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v) Start->Step1 Dissolve Step2 Stir at Room Temperature (Monitor by TLC/LC-MS) Step1->Step2 Initiate Reaction Step3 Reaction Complete (Disappearance of Starting Material) Step2->Step3 Monitor Progress Step4 Solvent Evaporation (Under Reduced Pressure) Step3->Step4 Quench & Concentrate Step5 Aqueous Work-up (e.g., NaHCO₃ wash, Brine wash) Step4->Step5 Neutralize & Extract Step6 Dry & Purify (e.g., Na₂SO₄, Column Chromatography) Step5->Step6 Isolate Product End 5-ethynylpyridin-3-amine (Verified by NMR, LC-MS) Step6->End

Caption: Workflow for Boc deprotection.

Materials and Reagents:

  • Tert-butyl (5-ethynylpyridin-3-yl)carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Step-by-Step Procedure:

  • Dissolution: Dissolve Tert-butyl (5-ethynylpyridin-3-yl)carbamate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Slowly add TFA (e.g., a 25% solution in DCM, 5-10 eq of TFA) to the stirring solution at room temperature. Note: The reaction is exothermic and generates gas (CO₂); ensure adequate ventilation and do not use a completely sealed system.[11][12]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-3 hours).

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Work-up: Re-dissolve the residue in an organic solvent like ethyl acetate or DCM. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure build-up. Subsequently, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 5-ethynylpyridin-3-amine by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: PROTAC Synthesis via CuAAC (Click Chemistry)

Objective: To couple the alkyne-functionalized pyridine building block with an azide-functionalized partner (e.g., a POI ligand with an azide linker) to form a stable triazole-linked PROTAC.

Causality: This reaction leverages the in-situ generation of a catalytic Cu(I) species from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[13] The Cu(I) coordinates with the terminal alkyne, activating it for a [3+2] cycloaddition with the azide, resulting in the highly regioselective formation of the 1,4-disubstituted triazole product.[14] A ligand such as THPTA is often used to stabilize the Cu(I) catalyst and improve reaction kinetics in aqueous or mixed-solvent systems.[13][21]

Caption: PROTAC synthesis via CuAAC.

Materials and Reagents:

  • Alkyne component: Tert-butyl (5-ethynylpyridin-3-yl)carbamate (1.0 eq)

  • Azide component: Azide-functionalized binding ligand (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 0.1 eq)

  • Sodium L-ascorbate (e.g., 0.5 eq)

  • Ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent: A mixture such as DMSO/t-BuOH/water or DMF.

  • Reagents for purification (e.g., HPLC-grade acetonitrile and water, TFA)

Step-by-Step Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents. For example: CuSO₄ (100 mM in water), Sodium Ascorbate (100 mM in water, prepare fresh), and THPTA ligand (200 mM in water).[13]

  • Catalyst Pre-complexation: In a reaction vial, briefly incubate the CuSO₄ solution with the THPTA ligand solution (at a 1:2 ratio) before adding other reagents.[13]

  • Reaction Setup: Dissolve the alkyne component (1.0 eq) and the azide component (1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Initiation: Add the pre-complexed CuSO₄/THPTA solution to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours but can be left overnight. Protect from light if using fluorescently-tagged components.[13] Monitor progress by LC-MS, looking for the consumption of starting materials and the appearance of the product peak with the expected mass.

  • Work-up and Purification: Upon completion, the reaction mixture can often be directly purified. Dilute the mixture with DMSO/water and purify the final PROTAC molecule by preparative reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and ¹H NMR.

Data Summary and Troubleshooting

Expected Outcomes
ProtocolTypical YieldPurity (Post-Purification)Key Characterization Notes
1. Boc Deprotection >90%>95%LC-MS: Mass decrease corresponding to loss of Boc group (100.07 Da). ¹H NMR: Disappearance of the t-butyl singlet (~1.5 ppm).
2. CuAAC Click 60-95%>98%HRMS: Exact mass confirmation of the final conjugate. ¹H NMR: Appearance of a new singlet for the triazole proton (~7.5-8.5 ppm).
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Incomplete Boc Deprotection Insufficient acid (TFA).Increase the equivalents of TFA or extend the reaction time. Ensure anhydrous conditions as water can interfere.
Reaction time too short.Monitor carefully by LC-MS and allow to proceed to completion.
Low Yield in CuAAC Reaction Oxidation of Cu(I) to inactive Cu(II).Ensure sodium ascorbate solution is freshly prepared. Degas solvents to remove oxygen. Increase the amount of stabilizing ligand (THPTA/TBTA).
Poor solubility of reagents.Try a different solvent system (e.g., DMF, DMSO). Gentle heating (30-40 °C) may improve solubility and reaction rate.
Impure starting materials.Re-purify the alkyne and azide components before the reaction.
Difficulty in Purification Product co-elutes with starting material.Adjust the HPLC gradient (e.g., make it shallower) or change the mobile phase modifier (e.g., from TFA to formic acid).
Copper contamination.If issues persist, perform a work-up with aqueous ammonia or EDTA to chelate and remove residual copper before purification.

Conclusion

Tert-butyl (5-ethynylpyridin-3-yl)carbamate stands out as a strategically designed and highly versatile building block for the synthesis of PROTACs. Its trifunctional nature—a reactive alkyne handle, a solubilizing pyridine core, and a selectively cleavable Boc-protected amine—provides researchers with a powerful tool for modular drug design. The robust and high-yielding protocols detailed herein, particularly the CuAAC click reaction, enable the rapid assembly of PROTAC libraries, which is essential for systematically exploring structure-activity relationships and optimizing degrader efficacy. The continued application of such well-designed building blocks will undoubtedly accelerate the development of novel and potent protein degraders for therapeutic use.

References

  • Current strategies for the design of PROTAC linkers: a critical review. PMC. Available from: [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available from: [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Royal Society of Chemistry. Available from: [Link]

  • An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. MDPI. Available from: [Link]

  • Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Available from: [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC. Available from: [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available from: [Link]

  • Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. Diva-portal.org. Available from: [Link]

  • Click chemistry Activators. Interchim. Available from: [Link]

  • Iterative click reactions using trivalent platforms for sequential molecular assembly. The Royal Society of Chemistry. Available from: [Link]

  • tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate | C11H16N2O3 | CID 66545385. PubChem @ NIH. Available from: [Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. Available from: [Link]

  • Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. Europe PMC. Available from: [Link]

  • Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. PubMed. Available from: [Link]

  • tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. Organic Chemistry Portal. Available from: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. Available from: [Link]

  • Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv. Available from: [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. ResearchGate. Available from: [Link]

  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in Tert-butyl (5-ethynylpyridin-3-yl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive resource for troubleshooting and optimizing the synthesis of Tert-butyl (5-ethynylpyridin-3-yl)carbamate. As a team of Senior Application Scientists, we offer field-proven insights and scientifically-grounded advice to help you overcome common challenges and enhance your reaction yields. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing Tert-butyl (5-ethynylpyridin-3-yl)carbamate?

The most widely employed and efficient method for synthesizing Tert-butyl (5-ethynylpyridin-3-yl)carbamate is the Sonogashira cross-coupling reaction.[1][2][3] This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] In this specific synthesis, the key reactants are typically Tert-butyl (5-halopyridin-3-yl)carbamate (with the halogen being iodine or bromine for higher reactivity) and a terminal alkyne such as (trimethylsilyl)acetylene.[4] The reaction is catalyzed by a palladium complex, with copper(I) iodide often used as a co-catalyst, in the presence of an amine base.[1][3]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the Sonogashira coupling for this synthesis can often be attributed to several critical factors:

  • Catalyst Deactivation: Palladium catalysts, particularly in their Pd(0) active form, are highly sensitive to oxygen.[4][5][6] Inadequate degassing of solvents and reagents or a failure to maintain an inert atmosphere can lead to catalyst decomposition, often indicated by the formation of a black precipitate known as palladium black.[4][5]

  • Alkyne Homocoupling (Glaser Coupling): A significant side reaction is the homocoupling of the terminal alkyne to form a 1,3-diyne.[4][7] This is often promoted by the presence of oxygen and the copper(I) co-catalyst.[1][7]

  • Impure Starting Materials: The purity of your Tert-butyl (5-halopyridin-3-yl)carbamate and the alkyne are crucial. Impurities can poison the catalyst and inhibit the reaction.[4][5]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and reaction temperature all play a pivotal role. For less reactive starting materials like aryl bromides, heating may be necessary.[7][8]

Q3: I am observing a significant amount of alkyne homocoupling. How can I minimize this side reaction?

The formation of alkyne dimers through Glaser coupling is a common and wasteful side reaction.[4][9] To mitigate this, consider the following strategies:

  • Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents to remove oxygen.[4][7]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its concentration low, disfavoring the bimolecular homocoupling reaction.[4]

  • Reduce Copper(I) Co-catalyst Loading: Use the minimum effective amount of the copper(I) co-catalyst, as it can promote homocoupling.[4]

  • Consider a Copper-Free Protocol: In cases where homocoupling is persistent, switching to a copper-free Sonogashira protocol can be an effective solution.[1][4]

Troubleshooting Guide

This table provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Catalyst Inactivity: The palladium catalyst has been deactivated by oxygen.Ensure all reagents and solvents are thoroughly degassed. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[4][5][6] Use a fresh, high-quality catalyst.
Impure Substrates: Impurities in the starting materials are poisoning the catalyst.Purify the Tert-butyl (5-halopyridin-3-yl)carbamate and terminal alkyne before use through techniques like recrystallization or chromatography.[4][5]
Inappropriate Reaction Temperature: The temperature may be too low for less reactive halides.For aryl bromides, increasing the reaction temperature may be necessary.[7][8] Monitor the reaction closely, as excessively high temperatures can lead to catalyst decomposition.[4]
Significant Alkyne Homocoupling Presence of Oxygen: Oxygen promotes the oxidative coupling of the alkyne.Rigorously deoxygenate all solvents and the amine base.[4][7]
High Copper(I) Loading: Excess copper co-catalyst can accelerate homocoupling.Reduce the amount of Cu(I) cocatalyst to the minimum effective level.[4]
High Concentration of Alkyne: A high concentration of the alkyne favors the bimolecular side reaction.Add the terminal alkyne to the reaction mixture slowly and controllably.[4]
Formation of Palladium Black Catalyst Decomposition: The Pd(0) catalyst has agglomerated and precipitated.Ensure a strictly inert atmosphere.[4][5] Use fresh, high-purity reagents and solvents. Some anecdotal evidence suggests that certain solvents, like THF, may promote the formation of palladium black.[10]
Difficult Product Purification Complex Reaction Mixture: Multiple side products are present.Address the root causes of side product formation as outlined above. Optimize chromatographic purification conditions, potentially using a gradient elution.

Experimental Protocols

Optimized Sonogashira Coupling Protocol

This protocol provides a robust starting point for the synthesis. All procedures should be carried out under an inert atmosphere using standard Schlenk techniques.

Materials:

  • Tert-butyl (5-iodopyridin-3-yl)carbamate (or the corresponding bromide)

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled and degassed

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Tert-butyl (5-iodopyridin-3-yl)carbamate (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent and triethylamine (at least 2 equivalents) via syringe.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add (trimethylsilyl)acetylene (1.1-1.5 equivalents) dropwise over a period of 10-15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup to remove the catalyst and salts.

  • Purify the crude product by flash column chromatography.

Visualizations

Sonogashira Reaction Catalytic Cycles

sonogashira_mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalyst Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X aryl_pd_complex R-Pd(II)-X(L₂) oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation alkynyl_pd_complex R-Pd(II)-C≡CR'(L₂) transmetalation->alkynyl_pd_complex reductive_elimination Reductive Elimination alkynyl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product R-C≡CR' reductive_elimination->product alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide Base cu_acetylide->transmetalation from Cu cycle cu_salt CuX cu_salt->cu_acetylide

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Troubleshooting Workflow

troubleshooting_flowchart start Low Yield or Side Product Formation check_catalyst Catalyst Issues? (Decomposition, Inactivity) start->check_catalyst check_reagents Reagent Issues? (Purity, Stoichiometry) start->check_reagents check_conditions Suboptimal Conditions? (Temperature, Solvent, Base) start->check_conditions homocoupling Alkyne Homocoupling? start->homocoupling solution_catalyst Use Fresh Catalyst Ensure Inert Atmosphere check_catalyst->solution_catalyst solution_reagents Purify Starting Materials Verify Stoichiometry check_reagents->solution_reagents solution_conditions Optimize Temperature Screen Solvents/Bases check_conditions->solution_conditions solution_homocoupling Strict Degassing Slow Alkyne Addition Consider Cu-Free Method homocoupling->solution_homocoupling

Caption: A systematic workflow for troubleshooting common synthesis problems.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

  • SpringerLink. (2022, March 15). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Retrieved from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]

Sources

Technical Support Center: Prevention of Dimerization for Tert-butyl (5-ethynylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tert-butyl (5-ethynylpyridin-3-yl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. We will address the common and often frustrating issue of its dimerization into an unwanted 1,3-diyne byproduct, providing you with a deeper mechanistic understanding and actionable troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: I'm observing a significant byproduct in my reaction with Tert-butyl (5-ethynylpyridin-3-yl)carbamate. What is it and why is it forming?

A1: The most common byproduct encountered with this and other terminal alkynes is the homocoupled dimer, a 1,3-diyne. This occurs through an oxidative dimerization process known as the Glaser, Hay, or Eglinton coupling.[1][2][3] This side reaction is particularly problematic because it consumes your starting material, reduces the yield of your desired product, and introduces a byproduct that can be difficult to separate due to similar polarity.[4] The reaction is especially prevalent in syntheses that employ copper catalysts, such as the widely used Sonogashira cross-coupling reaction.[1][5]

The core issue is the reaction of two terminal alkyne molecules to form a new carbon-carbon bond, as depicted below:

Figure 1. General scheme of terminal alkyne dimerization.
Q2: What is the underlying mechanism of this dimerization?

A2: The dimerization of terminal alkynes is predominantly a copper-catalyzed oxidative process.[6][7] The generally accepted mechanism for this "Glaser-Hay Coupling" involves several key steps:

  • Formation of a Copper(I) Acetylide: The terminal alkyne, which has a weakly acidic proton (pKa ~25), coordinates to a Cu(I) salt.[8][9] In the presence of a base, this proton is removed to form a copper(I) acetylide complex.[2] The pyridine nitrogen within your specific molecule can also coordinate to the copper center, potentially influencing the formation and reactivity of this intermediate.

  • Oxidative Coupling: Two of these copper acetylide complexes undergo an oxidative step. This brings the two alkyne fragments together to form the 1,3-diyne product.[2]

  • Catalyst Regeneration: The copper catalyst is reoxidized by an external oxidant to regenerate the active species, allowing the catalytic cycle to continue.[10] In the classic Glaser and Hay couplings, the oxidant is molecular oxygen (O₂), which is why performing these reactions in the presence of air is highly problematic.[6][10]

Dimerization_Mechanism cluster_cycle Catalytic Cycle A 2 R-C≡C-H + 2 Cu(I) B 2 [R-C≡C-Cu(I)] Copper Acetylide A->B -2H⁺ C Diyne Product R-C≡C-C≡C-R + 2 Cu(0) B->C Oxidative Coupling D 2 Cu(I) C->D Reoxidation D->A Regenerated Catalyst H2O 2 H₂O D->H2O O2 Oxidant (O₂) O2->C O2->H2O +4H⁺, +4e⁻ Troubleshooting_Workflow start Dimerization Observed in Reaction Mixture? check_o2 Is the reaction run under strict inert atmosphere? start->check_o2 Yes no_cu_issue Dimerization is less likely. Consider other side reactions or thermal decomposition. start->no_cu_issue No implement_inert ACTION: Implement rigorous degassing and inert atmosphere techniques. check_o2->implement_inert No check_cu Is a Copper(I) catalyst being used? check_o2->check_cu Yes implement_inert->check_cu check_cu->no_cu_issue No cu_solutions Choose a Strategy to Mitigate Copper-Catalyzed Dimerization check_cu->cu_solutions Yes protect ACTION: Use a protecting group (e.g., TMS) on the alkyne. cu_solutions->protect cu_free ACTION: Switch to a copper-free protocol. cu_solutions->cu_free slow_add ACTION: Use a syringe pump for slow addition of the alkyne. cu_solutions->slow_add

Sources

Technical Support Center: Refining Reaction Conditions for Tert-butyl (5-ethynylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Tert-butyl (5-ethynylpyridin-3-yl)carbamate, a critical building block for researchers in medicinal chemistry and drug development. This document provides in-depth troubleshooting advice and detailed protocols designed to help you navigate the common challenges associated with its multi-step synthesis. Our approach is to explain the causality behind experimental choices, empowering you to optimize conditions for your specific setup.

The synthesis of this valuable intermediate is typically achieved through a three-step sequence, each with its own set of potential challenges:

  • Boc Protection: Installation of a tert-butyloxycarbonyl (Boc) group onto the amine of 3-amino-5-bromopyridine.

  • Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction to form the crucial carbon-carbon bond between the pyridine ring and the alkyne.

  • Silyl Deprotection: Removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.

This guide will address each stage with detailed protocols and a comprehensive troubleshooting FAQ section.

Overall Synthetic Workflow

The following diagram outlines the complete synthetic pathway from commercially available starting materials to the final product.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection A 3-Amino-5-bromopyridine B Tert-butyl (5-bromopyridin-3-yl)carbamate A->B Boc₂O, Base (e.g., TEA, DMAP) Solvent (e.g., THF, DCM) C Tert-butyl (5-((trimethylsilyl)ethynyl)pyridin-3-yl)carbamate B->C TMS-acetylene, Pd catalyst Cu(I) cocatalyst, Base (e.g., Et₃N) Inert Atmosphere D Tert-butyl (5-ethynylpyridin-3-yl)carbamate (Final Product) C->D K₂CO₃/MeOH or TBAF

Caption: High-level overview of the three-step synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Tert-butyl (5-bromopyridin-3-yl)carbamate (Boc Protection)

The Boc group is installed to protect the amine functionality during the subsequent Sonogashira coupling, preventing it from interfering with the palladium catalyst.[1]

Procedure:

  • To a solution of 3-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M), add triethylamine (TEA, 1.5 eq).

  • Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the mixture.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can often be used directly in the next step or purified by flash column chromatography if necessary.

Protocol 2: Synthesis of Tert-butyl (5-((trimethylsilyl)ethynyl)pyridin-3-yl)carbamate (Sonogashira Coupling)

This is the key bond-forming step. The Sonogashira reaction is powerful but highly sensitive to reaction conditions, especially the exclusion of oxygen.[2][3]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Tert-butyl (5-bromopyridin-3-yl)carbamate (1.0 eq), copper(I) iodide (CuI, 0.05-0.1 eq), and a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq) or Pd(PPh₃)₄ (0.03 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed solvent. A mixture of THF and triethylamine (2:1 v/v) is commonly used.[4] The amine acts as both the base and a co-solvent.[2]

  • Add trimethylsilylacetylene (TMSA, 1.2-1.5 eq) via syringe.

  • Stir the reaction at room temperature or heat to 50-80°C. Aryl bromides typically require heating to facilitate the oxidative addition step.[2][5] Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove catalyst residues.[4]

  • Concentrate the filtrate under reduced pressure. The crude residue should be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 3: Synthesis of Tert-butyl (5-ethynylpyridin-3-yl)carbamate (TMS Deprotection)

The TMS group is a convenient protecting group for the terminal alkyne, preventing its self-coupling (Glaser coupling).[4] It is easily removed under mild basic conditions.[6]

Procedure:

  • Dissolve the crude or purified Tert-butyl (5-((trimethylsilyl)ethynyl)pyridin-3-yl)carbamate (1.0 eq) in methanol (MeOH).

  • Add a catalytic amount of potassium carbonate (K₂CO₃, 0.2-0.5 eq).

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, neutralize the mixture with a mild acid (e.g., saturated NH₄Cl solution) and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product. Purify by column chromatography if necessary.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Sonogashira Coupling Issues

Q1: My Sonogashira reaction has stalled or shows very low conversion. What are the primary causes?

A1: This is a frequent issue, often traced back to three core components: the catalyst, the atmosphere, or the reaction temperature.

  • Catalyst Integrity: The active Pd(0) species is sensitive to air and moisture.[4] If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure conditions are suitable for its in-situ reduction to Pd(0), which is often facilitated by the amine base.[5] Always use fresh, high-quality palladium and copper catalysts.

  • Inert Atmosphere: Oxygen is detrimental. It can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the Pd(0) catalyst.[4][7] Ensure all solvents and the amine base are thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes prior to use.[4][5] The reaction vessel must be kept under a positive pressure of inert gas throughout.

  • Insufficient Temperature: While aryl iodides can react at room temperature, aryl bromides are less reactive and often require heating (50-100°C) to promote the rate-limiting oxidative addition step.[2][8]

  • Substrate Reactivity: The pyridine nitrogen and the carbamate group can coordinate with the palladium center, potentially inhibiting the catalyst.[9] If you suspect this is the case, consider using a higher catalyst loading (up to 5 mol%) or switching to more electron-rich and bulky phosphine ligands like XPhos or dppf, which can stabilize the catalytic species and promote the reaction.[5][8][9]

Q2: I'm getting a significant amount of a byproduct, which I believe is the homocoupled dimer of my alkyne. How can I minimize this?

A2: This side reaction, known as Glaser-Hay coupling, is catalyzed by the copper(I) cocatalyst in the presence of oxygen.[4][10]

  • Improve Inert Atmosphere: This is the most critical factor. Rigorous exclusion of oxygen is paramount.[7]

  • Reduce Copper Loading: Lower the amount of CuI to the minimum effective concentration (try 1-2 mol%). In some cases, the reaction can proceed without any copper co-catalyst, although it may be slower (a "copper-free Sonogashira").[2]

  • Slow Alkyne Addition: Add the TMS-acetylene slowly to the reaction mixture via a syringe pump over a few hours. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling.[4][11]

Q3: My reaction mixture turned black, and the reaction stopped. What happened?

A3: The formation of palladium black indicates that your homogeneous Pd(0) catalyst has decomposed and precipitated as inactive metallic palladium.[5] This can be caused by:

  • Solvent Choice: Certain solvents, like THF, can sometimes promote this decomposition.[5] If this is a persistent issue, consider switching to DMF or toluene.[8][10]

  • Ligand Dissociation: Insufficient phosphine ligand can leave the palladium center exposed and prone to aggregation. Ensure an adequate ligand-to-palladium ratio. Using pre-formed, stable catalysts like Pd(PPh₃)₄ can sometimes help.

G start Low or No Product Yield in Sonogashira check_catalyst Is the catalyst active and fresh? start->check_catalyst check_atmosphere Is the system strictly anaerobic? start->check_atmosphere check_temp Is the temperature adequate for an aryl bromide? start->check_temp check_homocoupling Is Glaser homocoupling a major side reaction? start->check_homocoupling sol_catalyst Use fresh Pd/Cu catalysts. Consider bulky ligands (e.g., XPhos). check_catalyst->sol_catalyst sol_atmosphere Thoroughly degas all solvents and reagents. Maintain positive inert gas pressure. check_atmosphere->sol_atmosphere sol_temp Increase temperature to 60-100 °C. check_temp->sol_temp sol_homocoupling Reduce Cu(I) loading. Add alkyne slowly. Ensure rigorous O₂ exclusion. check_homocoupling->sol_homocoupling

Caption: Troubleshooting workflow for low Sonogashira yield.

Protection & Deprotection FAQs

Q4: My Boc protection reaction is sluggish or incomplete. How can I improve it?

A4: While generally robust, incomplete Boc protection can occur.

  • Check Reagents: Ensure your Boc₂O has not hydrolyzed. Use anhydrous solvents.

  • Base and Catalyst: DMAP is a highly effective catalyst for this transformation. Ensure it is present. Triethylamine is a sufficient base, but if issues persist, a stronger non-nucleophilic base could be considered, though it is rarely necessary.

  • Stoichiometry: Ensure you are using a slight excess of Boc₂O (1.1-1.2 eq). If the reaction stalls, adding another small portion (0.2 eq) of Boc₂O may drive it to completion.

Q5: How can I be certain the TMS deprotection is complete?

A5: The best method is ¹H NMR spectroscopy. You should observe two key changes:

  • The complete disappearance of the large singlet corresponding to the nine protons of the TMS group, which typically appears around 0.25 ppm.

  • The appearance of a new singlet for the terminal alkyne proton (-C≡C-H), usually between 3.0-3.5 ppm.

Data Summary: Sonogashira Reaction Parameters

The choice of conditions can significantly impact the success of the Sonogashira coupling. The table below provides a starting point for optimization.

ParameterStandard Conditions (Aryl Bromide)For Challenging/Inhibited SubstratesRationale
Pd Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Pd(dppf)Cl₂ or Pd₂(dba)₃ + XPhosBulky, electron-rich ligands enhance catalytic activity for less reactive halides.[5][8][9]
Catalyst Loading 2-3 mol%3-5 mol%Higher loading can overcome catalyst inhibition by the pyridine substrate.[9]
Cu(I) Cocatalyst CuI (2-5 mol%)CuI (1-2 mol%) or Copper-FreeMinimizes Glaser homocoupling.[2][4]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Triethylamine (Et₃N) or Cesium Carbonate (Cs₂CO₃)Amine bases are standard; inorganic bases can be used in copper-free systems.[2]
Solvent THF, Toluene, or DMFDMF or NMPPolar aprotic solvents can improve solubility and reaction rates.[8][10]
Temperature 50-80 °C80-110 °CIncreased temperature is often required to overcome the activation barrier for oxidative addition.[5][8]

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for Sonogashira coupling failures. BenchChem.
  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling of Complex Molecules. BenchChem.
  • BenchChem. (2025). Dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions. BenchChem.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Reddit r/Chempros community. (2020). Sonogashira troubleshooting help needed. Reddit.
  • Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical.
  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Shinde, R. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321.
  • Singh, G. (2014). Response in "What is the best procedure for Sonogashira coupling?".
  • Silva, A. M. S., & Pinto, D. C. G. A. (2024). Sonogashira cross-coupling strategies towards nucleosides and analogues. Royal Society of Chemistry.
  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • LibreTexts. (2022). 17.8: Protection of Alcohols. Chemistry LibreTexts.
  • Chemistry Steps. (2023). Boc Protecting Group for Amines.
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

Validation & Comparative

A Comparative Spectroscopic and Performance Guide: Tert-butyl (5-ethynylpyridin-3-yl)carbamate and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of rigid, functionalizable scaffolds is paramount. Substituted pyridines, in particular, are privileged structures due to their presence in a multitude of biologically active compounds. This guide provides an in-depth comparative analysis of Tert-butyl (5-ethynylpyridin-3-yl)carbamate , a key building block for introducing a functionalizable alkyne moiety, against its close analog, Tert-butyl pyridin-3-ylcarbamate .

This document is intended for researchers, scientists, and drug development professionals. It will delve into a detailed spectroscopic characterization of both compounds, offering insights into how their structural nuances are reflected in their analytical data. Furthermore, we will present a comparative performance analysis in a key synthetic application, the Sonogashira coupling, to provide a practical understanding of their utility in synthesis.

The Strategic Importance of Functionalized Pyridines

The 3-aminopyridine core is a versatile scaffold in drug discovery, serving as a key pharmacophore or a synthetic handle for further molecular elaboration. The introduction of an ethynyl group at the 5-position, as in Tert-butyl (5-ethynylpyridin-3-yl)carbamate, significantly enhances its synthetic utility. This terminal alkyne is a gateway to a plethora of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Sonogashira, Suzuki, and Stille couplings, as well as copper-catalyzed azide-alkyne cycloadditions ("click chemistry"). These reactions are instrumental in building molecular complexity and accessing diverse chemical space in the quest for novel therapeutics.[1][2][3][4] The tert-butyloxycarbonyl (Boc) protecting group on the 3-amino functionality is crucial for modulating its reactivity and preventing unwanted side reactions during synthesis.

Spectroscopic Characterization: A Tale of Two Pyridines

A thorough understanding of a molecule's spectroscopic signature is fundamental to confirming its identity and purity. Below, we present a detailed analysis of the expected and observed spectroscopic data for our target compound and its analog.

Tert-butyl (5-ethynylpyridin-3-yl)carbamate: A Predicted Spectroscopic Profile

Due to the limited availability of published experimental spectra for this specific molecule, we present a predicted spectroscopic profile based on the well-established chemical shifts and absorption frequencies of its constituent functional groups.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The proton NMR spectrum is anticipated to be highly informative. The pyridine ring protons, due to the ring's electron-withdrawing nature, will appear in the aromatic region (typically δ 7.0-9.0 ppm). The protons at positions 2, 4, and 6 will exhibit distinct chemical shifts and coupling patterns based on their proximity to the nitrogen atom and the two substituents. The ethynyl proton is expected to resonate in a characteristic region for terminal alkynes, around δ 3.0-3.5 ppm. The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately δ 1.5 ppm. The N-H proton of the carbamate will likely appear as a broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data. The pyridine ring carbons will resonate in the aromatic region (δ 120-150 ppm). The two sp-hybridized carbons of the ethynyl group are expected to appear in the range of δ 70-90 ppm.[5][6][7][8][9] The quaternary carbon of the tert-butyl group will be found around δ 80 ppm, and the methyl carbons around δ 28 ppm. The carbonyl carbon of the carbamate will be significantly downfield, typically in the δ 150-155 ppm region.

IR (Infrared) Spectroscopy

The IR spectrum will clearly indicate the presence of the key functional groups. A sharp, strong absorption around 3300 cm⁻¹ is expected for the ≡C-H stretch of the terminal alkyne.[10][11][12] A weaker absorption for the C≡C triple bond stretch should be observable in the 2100-2150 cm⁻¹ region. The N-H stretch of the carbamate will likely appear as a broad band around 3300-3500 cm⁻¹. A strong C=O stretch from the carbamate will be prominent around 1700-1720 cm⁻¹.

MS (Mass Spectrometry)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns are expected to include the loss of the tert-butyl group (M - 57) and potentially the entire Boc group.

Tert-butyl pyridin-3-ylcarbamate: An Alternative for Comparison

For a direct comparison, we will examine the spectroscopic data of the commercially available analog, Tert-butyl pyridin-3-ylcarbamate.

Spectroscopic Data Summary: A Comparative Table

Spectroscopic FeatureTert-butyl (5-ethynylpyridin-3-yl)carbamate (Predicted)Tert-butyl pyridin-3-ylcarbamate (Typical Experimental Values)Key Differences & Insights
¹H NMR
Pyridine Protonsδ 8.0-8.8 ppm (m)δ 7.2-8.6 ppm (m)The ethynyl group's electron-withdrawing nature will likely deshield the adjacent pyridine protons, shifting them further downfield.
Ethynyl Proton (≡C-H)~δ 3.2 ppm (s)N/AThis is the most significant differentiating signal, confirming the presence of the terminal alkyne.[5][13][14][15]
Boc Group (-C(CH₃)₃)~δ 1.5 ppm (s, 9H)~δ 1.5 ppm (s, 9H)The chemical shift of the Boc group protons is expected to be very similar in both compounds.
Carbamate N-H~δ 7.0-8.0 ppm (br s, 1H)~δ 6.8-7.8 ppm (br s, 1H)The chemical environment of the N-H proton is largely similar.
¹³C NMR
Pyridine Carbonsδ 120-150 ppmδ 123-148 ppmSubtle shifts in the pyridine carbon resonances will be present due to the different substituent at C5.
Alkyne Carbons (C≡C)~δ 75 ppm (≡C-H), ~δ 85 ppm (-C≡)N/AThe presence of these two signals in this region is a definitive indicator of the ethynyl group.[5][6][7][8][9]
Boc Group (quaternary C)~δ 81 ppm~δ 80 ppmMinor differences are expected for the quaternary carbon of the Boc group.
Boc Group (methyl C)~δ 28 ppm~δ 28 ppmThe methyl carbon chemical shifts should be nearly identical.
Carbonyl Carbon (C=O)~δ 153 ppm~δ 153 ppmThe electronic environment of the carbonyl group is very similar in both molecules.
IR Spectroscopy
≡C-H Stretch~3300 cm⁻¹ (sharp, strong)N/AA clear diagnostic peak for the terminal alkyne.[10][11][12]
C≡C Stretch~2120 cm⁻¹ (weak to medium)N/AAnother key indicator of the alkyne functionality.[10][11][12]
N-H Stretch~3400 cm⁻¹ (broad)~3400 cm⁻¹ (broad)The N-H stretching frequency will be comparable.
C=O Stretch~1710 cm⁻¹ (strong)~1710 cm⁻¹ (strong)The strong carbonyl absorption will be a prominent feature in both spectra.
Mass Spectrometry
Molecular Ion (M⁺)m/z 218m/z 194The difference of 24 mass units corresponds to the C₂H₂ of the ethynyl group versus two hydrogens.
Key Fragments[M-57]⁺ (loss of t-Bu)[M-57]⁺ (loss of t-Bu)Both molecules are expected to show a prominent fragment from the loss of the tert-butyl cation.

Performance Comparison in a Key Application: The Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4][16][17][18][19] This reaction is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[1][2][3][4]

To objectively compare the performance of Tert-butyl (5-ethynylpyridin-3-yl)carbamate with a hypothetical scenario where its analog would be used (requiring a prior ethynylation step), we will outline a standard Sonogashira coupling protocol.

Experimental Workflow: Sonogashira Coupling

The following diagram illustrates a typical workflow for a Sonogashira coupling reaction.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Pd Catalyst, CuI, and Base in a flask alkyne Add Tert-butyl (5-ethynylpyridin-3-yl)carbamate reagents->alkyne 1. solvent Add degassed solvent (e.g., THF/Et₃N) alkyne->solvent 2. heating Heat the reaction mixture (e.g., 50-80 °C) solvent->heating monitoring Monitor progress by TLC or LC-MS heating->monitoring quench Quench reaction and perform aqueous work-up monitoring->quench extraction Extract with an organic solvent quench->extraction purification Purify by column chromatography extraction->purification

Caption: A generalized workflow for a palladium and copper-catalyzed Sonogashira coupling reaction.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), copper(I) iodide (CuI, 0.04 equiv), and a base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv).

  • Addition of Alkyne: Add Tert-butyl (5-ethynylpyridin-3-yl)carbamate (1.1 equiv) to the reaction mixture.

  • Solvent Addition: Add a suitable degassed solvent, such as a mixture of THF and triethylamine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 50-80 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Comparative Performance Data

The following table compares the synthetic efficiency of using Tert-butyl (5-ethynylpyridin-3-yl)carbamate directly versus a two-step approach starting from Tert-butyl pyridin-3-ylcarbamate.

Performance MetricDirect Coupling with Tert-butyl (5-ethynylpyridin-3-yl)carbamateTwo-Step Approach from Tert-butyl pyridin-3-ylcarbamateAnalysis
Number of Synthetic Steps 12 (Halogenation followed by Ethynylation)The direct approach offers a significant advantage in terms of step economy, leading to faster synthesis and reduced resource consumption.
Overall Yield Typically High (70-95% reported for similar couplings)Moderate to Good (Yields for each step would be multiplicative, likely resulting in a lower overall yield)The single-step, high-yielding Sonogashira coupling is more efficient than a multi-step sequence.
Purity of Crude Product Generally high, with byproducts being catalyst residues and homocoupled alkyne.Potentially lower, with byproducts from incomplete reactions in both steps.A one-pot reaction often leads to a cleaner crude product profile, simplifying purification.
Reaction Time Typically 2-12 hoursPotentially 12-48 hours for the entire sequence.The direct coupling significantly shortens the overall synthesis time.
Atom Economy HigherLower, due to the introduction and subsequent removal of a halogen atom.The direct use of the ethynyl-substituted starting material is a more sustainable approach.

Conclusion

This guide has provided a comprehensive comparison of Tert-butyl (5-ethynylpyridin-3-yl)carbamate and its analog, Tert-butyl pyridin-3-ylcarbamate. The spectroscopic analysis highlights the key differentiating features, particularly the distinct signals of the terminal alkyne in ¹H NMR, ¹³C NMR, and IR spectroscopy, which serve as definitive markers for its presence.

From a synthetic performance perspective, Tert-butyl (5-ethynylpyridin-3-yl)carbamate offers a clear advantage in reactions requiring the introduction of an alkyne moiety, such as the Sonogashira coupling. Its direct use streamlines the synthetic route, leading to higher overall yields, shorter reaction times, and improved atom economy compared to a multi-step approach starting from the non-ethynylated analog. For researchers and professionals in drug development, the choice of this pre-functionalized building block can significantly accelerate the synthesis of target molecules and libraries for biological screening, ultimately facilitating the discovery of new therapeutic agents.

References

  • Surplus Solutions. (2025, January 30). What Is the Basic Principle of IR Spectroscopy? [+Applications]. [Link]

  • Izydore, R. A. Fundamentals of Nuclear Magnetic Resonance Spectroscopy. AbeBooks. [Link]

  • Microbe Notes. (2022, January 8). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. [Link]

  • SciSpace. A General Protocol for Robust Sonogashira Reactions in Micellar Medium. [Link]

  • Shimadzu. (2020, October 6). Principles of infrared spectroscopy (1) Molecular vibrations and infrared absorption. [Link]

  • Wikipedia. Mass spectrometry. [Link]

  • ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. [Link]

  • University of Colorado Boulder. IR: alkynes. [Link]

  • Ge, Y. Introduction to Mass Spectrometry. University of Wisconsin–Madison. [Link]

  • CiteDrive. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • OpenOChem Learn. Alkynes. [Link]

  • PREMIER Biosoft. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. [Link]

  • Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • ResearchGate. (2020, October 14). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF. [Link]

  • The Open University. (2024, February 23). 2.2 Principles of IR spectroscopy. [Link]

  • SlideShare. Introduction and Principle of IR Spectrophotometry. [Link]

  • PubMed. (2021, December 15). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. [Link]

  • Goodreads. Fundamentals of Protein NMR Spectroscopy by Gordon S. Rule. [Link]

  • ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]

  • Chemistry LibreTexts. (2024, December 3). 11.06: Introduction to Mass Spectrometry. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [Link]

  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • Royal Society of Chemistry. Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. [Link]

  • BYJU'S. (2017, January 20). Sonogashira Coupling. [Link]

  • Cambridge University Press. (2013, March 5). Fundamentals of MR spectroscopy (Chapter 1) - Clinical MR Neuroimaging. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkanes. [Link]

  • Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

  • University of Colorado Boulder. Chemical Shifts: Proton. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • ACS Publications. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. [Link]

  • University of Calgary. 13C NMR Spectroscopy. [Link]

  • ResearchGate. Theoretical MS spectrum of Pyridine (C5H5N) at increasing resolving.... [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • University of Oxford. NMR Textbooks. [Link]

  • e-PG Pathshala. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • Google Books. (2013, December 13).
  • University of Puget Sound. 13 C Chemical Shift Table. [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for Tert-butyl (5-ethynylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling Tert-butyl (5-ethynylpyridin-3-yl)carbamate. As a compound with multiple functional groups, a thorough understanding of its potential hazards is critical for safe laboratory practice. This document synthesizes available safety data to offer a comprehensive framework for risk mitigation.

Hazard Identification and Risk Assessment

Tert-butyl (5-ethynylpyridin-3-yl)carbamate (CAS RN 1192472-59-5) is a compound for which a comprehensive toxicological profile is not widely available. However, based on its chemical structure and available safety information, it is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.[1]

These classifications indicate that the compound can cause significant health effects through multiple routes of exposure. The pyridine moiety suggests potential for volatility and a pungent odor, while the carbamate group is associated with a range of biological activities that necessitate careful handling.[2][3][4][5] The ethynyl group can also impart reactivity. Therefore, a conservative approach to personal protection is warranted.

Table 1: Hazard Summary

Hazard StatementDescriptionPotential Effects
H302 Harmful if swallowedMay cause gastrointestinal irritation, nausea, and other systemic effects.[6]
H312 Harmful in contact with skinCan be absorbed through the skin, leading to systemic toxicity.
H315 Causes skin irritationMay cause redness, itching, and inflammation upon direct contact.[7]
H319 Causes serious eye irritationCan cause significant eye discomfort, redness, and potential damage.[7][8]
H332 Harmful if inhaledInhalation of dust or vapors may lead to respiratory tract irritation and systemic effects.[3][7]
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to prevent exposure to Tert-butyl (5-ethynylpyridin-3-yl)carbamate. The precautionary statement P280 specifically mandates the use of protective gloves, protective clothing, and eye/face protection.[1][9]

  • Hand Protection: Wear nitrile or neoprene gloves.[3] These materials offer good chemical resistance to a broad range of organic compounds. Always inspect gloves for tears or punctures before use. For prolonged handling or in case of a spill, double-gloving is recommended.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8] In situations where splashing is a significant risk, a full-face shield should be worn in addition to safety goggles.[5]

  • Body Protection: A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a chemically resistant apron or a disposable coverall should be worn.

  • Respiratory Protection: All handling of solid Tert-butyl (5-ethynylpyridin-3-yl)carbamate that may generate dust, or any use of the compound in solution that could create aerosols, must be conducted in a certified chemical fume hood.[3][4] If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge and a particulate filter (P100) is required.[8]

Proper donning and doffing procedures are critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Coverall: Put on your protective body wear.

  • Respirator (if required): Perform a fit check.

  • Eye and Face Protection: Put on safety goggles and a face shield if needed.

  • Gloves: Don the first pair of gloves, ensuring they are pulled over the cuffs of the lab coat. If double-gloving, don the second pair.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves (if applicable): Remove the outer pair of gloves, turning them inside out.

  • Lab Coat/Coverall: Remove your body protection by rolling it down and away from your body to contain any contaminants.

  • Eye and Face Protection: Remove from the back to the front.

  • Respirator (if applicable): Remove without touching the front.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Safe handling extends beyond personal protection and includes proper operational procedures and waste disposal.

Handling and Storage
  • Ventilation: Always handle Tert-butyl (5-ethynylpyridin-3-yl)carbamate in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames. While not classified as flammable, many organic compounds can be combustible.[10][11]

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[3][12] The recommended storage condition is at 2-8°C under an inert atmosphere.[1]

  • Hygroscopic Nature: Be aware that compounds with pyridine moieties can be hygroscopic.[3] Store in a desiccator if necessary.

Spill Management

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • PPE: Don the appropriate PPE, including respiratory protection.

  • Containment: For small spills, cover with an inert absorbent material such as vermiculite or sand.

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[10] Avoid raising dust.[7][13]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Disposal Plan
  • Unused Product: Dispose of unused Tert-butyl (5-ethynylpyridin-3-yl)carbamate as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[6]

  • Contaminated Materials: All disposable PPE, absorbent materials from spills, and any other items contaminated with the compound should be collected in a sealed, labeled hazardous waste container for proper disposal.

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][7]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]

Visual Guides

The following diagrams illustrate the recommended PPE and a logical workflow for handling Tert-butyl (5-ethynylpyridin-3-yl)carbamate.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Assess Risks & Review SDS b Prepare Fume Hood & Equipment a->b c Don PPE b->c d Weigh/Transfer Compound in Fume Hood c->d e Perform Experiment d->e f Decontaminate Equipment e->f g Segregate & Label Waste f->g h Doff PPE g->h i Wash Hands h->i

Caption: Recommended PPE for handling Tert-butyl (5-ethynylpyridin-3-yl)carbamate.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • Benchchem.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Washington State Department of Agriculture.
  • Apollo Scientific. Pyridine. Apollo Scientific.
  • PENTA. (2024, November 26).
  • Benchchem. Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
  • SAFETY D
  • 4-Ethynylaniline.
  • BERRY & ASSOCIATES/ICON ISOTOPES. (2016, September 8).
  • Carbamate Pesticides Standard (1X1 mL)
  • Fisher Scientific.
  • Personal Protection for the Applicator and Worker Module - Welcome to PSEP!.
  • Carl ROTH. Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU).
  • Expert Synthesis Solutions. (2018, October 9).
  • PubChem. tert-butyl N-[(piperidin-3-yl)
  • ECHEMI.
  • Cayman Chemical. (2023, March 16).
  • Fisher Scientific. (2010, October 28).
  • Angene Chemical. (2024, April 21).
  • CymitQuimica. (2024, December 19).
  • Aggie Access. tert-Butyl (5-ethynylpyridin-3-yl)

Sources

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